MP 518
Description
Properties
CAS No. |
122432-93-3 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxyacetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(12-13-10(15)6-14)8-4-2-3-5-9(8)11/h2-5,14H,6H2,1H3,(H,13,15)/b12-7- |
InChI Key |
HYGXARKQZYBDIW-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CO)/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NNC(=O)CO)C1=CC=CC=C1Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-chlorophenyl-1-ethylidene) 2-glycolylhydrazine 1-(2-chlorophenyl-1-ethylidene) 2-glycoyl hydrazine MP 518 MP-518 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PTC518 in Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is a fatal, autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, primarily in the striatum and cerebral cortex. The disease is caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with an elongated polyglutamine tract. This toxic gain-of-function of mHTT is a central driver of HD pathogenesis. PTC518 is an investigational, orally bioavailable small molecule that represents a novel therapeutic approach to Huntington's disease by aiming to reduce the production of the huntingtin protein. This technical guide provides a comprehensive overview of the mechanism of action of PTC518, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Splicing Modification of HTT Pre-mRNA
PTC518 functions as an RNA splicing modifier, a novel approach for lowering the levels of a target protein.[1][2] Unlike allele-specific strategies, PTC518 is designed to lower both wild-type and mutant huntingtin protein by targeting the pre-messenger RNA (pre-mRNA) of the HTT gene.[3] The mechanism can be delineated into the following key steps:
-
Oral Bioavailability and CNS Penetration : As an orally administered small molecule, PTC518 is designed for systemic distribution and has been shown to cross the blood-brain barrier, a critical feature for treating a neurological disorder like Huntington's disease.[1][4]
-
Interaction with the Splicing Machinery : Following administration, PTC518 enters the cell nucleus where it interacts with the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.
-
Pseudoexon Inclusion : PTC518 promotes the inclusion of a novel pseudoexon into the mature HTT mRNA.[5][6] This pseudoexon is a sequence located within an intron of the HTT gene that is normally spliced out.
-
Introduction of a Premature Termination Codon (PTC) : The incorporation of this pseudoexon introduces a premature termination codon (PTC) into the reading frame of the HTT mRNA.[5][6]
-
Activation of Nonsense-Mediated mRNA Decay (NMD) : The presence of a PTC is recognized by the cell's NMD quality control pathway.[5] NMD is a surveillance mechanism that degrades mRNAs containing premature stop codons to prevent the synthesis of truncated and potentially harmful proteins.
-
HTT mRNA Degradation and Reduced Protein Synthesis : The activation of NMD leads to the rapid degradation of the modified HTT mRNA, thereby reducing the template available for translation and resulting in a decrease in the production of both wild-type and mutant huntingtin proteins.[1][2]
Quantitative Data from Clinical Studies
The clinical development program for PTC518 has provided quantitative evidence of its target engagement and downstream effects on huntingtin protein levels and other relevant biomarkers.
Table 1: Phase 1 Study in Healthy Volunteers - Pharmacodynamic Effects
| Analyte | Dose | Reduction from Baseline | Time to Maximum Effect | Reference(s) |
| HTT mRNA | Single 135 mg dose | Up to 50% | 24 hours post-dose | [4] |
| HTT mRNA Splicing | 15 mg daily | ~50% | Not Specified | |
| HTT mRNA Splicing | 30 mg daily | ~65% | Not Specified | |
| HTT Protein | Dose-dependent | 30% to 50% | Steady-state expected at ~6 weeks | [4] |
Table 2: Phase 2 PIVOT-HD Study - Huntingtin Protein Reduction in Blood (12 Months)
| Patient Stage | Dose | HTT Reduction in Blood | Reference(s) |
| Stage 2 & 3 | 5 mg | 23% | [4] |
| Stage 2 | 10 mg | 39% | [4] |
| Stage 3 | 10 mg | 36% | [4] |
Table 3: Phase 2 PIVOT-HD Study - Mutant Huntingtin (mHTT) Reduction in Cerebrospinal Fluid (CSF) (12 Months)
| Dose | mHTT Reduction in CSF | Reference(s) |
| 5 mg | 21% | [7] |
| 10 mg | 43% | [7] |
Table 4: Phase 2 PIVOT-HD Study - Clinical and Biomarker Outcomes
| Parameter | Dose | Duration | Outcome vs. Placebo/Natural History | Reference(s) |
| Total Motor Score (TMS) | 5 mg | 12 months | Worsening of 2.0 points (vs. 4.9 in placebo) | [7] |
| Total Motor Score (TMS) | 10 mg | 12 months | Worsening of 1.3 points (vs. 4.9 in placebo) | [7] |
| Neurofilament Light (NfL) in Plasma | 5 mg | 24 months | -8.9% change (nominal p=0.12 vs. natural history) | [4] |
| Neurofilament Light (NfL) in Plasma | 10 mg | 24 months | -14% change (nominal p=0.03 vs. natural history) | [4] |
Experimental Protocols
The following sections describe the methodologies for the key experiments cited in the clinical evaluation of PTC518.
Quantification of Huntingtin Protein in Blood and CSF
The measurement of huntingtin protein, particularly the mutant form, in accessible biofluids is crucial for assessing target engagement. Due to the low abundance of HTT in CSF, ultra-sensitive immunoassays are required.
-
Assay Principle : Single Molecule Counting (SMC™) immunoassay on the Erenna® platform.[4][5]
-
Methodology :
-
Sample Collection : Cerebrospinal fluid is collected via lumbar puncture. Whole blood is collected and processed to plasma or used for peripheral blood mononuclear cell (PBMC) isolation.
-
Immunoassay : The assay utilizes a sandwich immunoassay format with two specific antibodies. One antibody captures the huntingtin protein, and a second, fluorescently labeled antibody detects the captured protein.
-
Single Molecule Counting : The sample is passed through a capillary and individual fluorescently labeled antibody-protein complexes are counted using a laser detector. This allows for the detection of very low concentrations of the target protein.[4]
-
Quantification : The concentration of huntingtin protein in the sample is determined by comparing the number of counted molecules to a standard curve generated with recombinant huntingtin protein.[5]
-
Analysis of HTT mRNA Splicing
To confirm the mechanism of action of PTC518, it is essential to demonstrate the inclusion of the pseudoexon in the HTT mRNA.
-
Assay Principle : Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by fragment analysis or quantitative PCR (qPCR).
-
Methodology :
-
RNA Isolation : Total RNA is extracted from cells (e.g., PBMCs from treated subjects).
-
Reverse Transcription : The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification : The cDNA is then used as a template for PCR with primers flanking the region of the HTT pre-mRNA where the pseudoexon is located.
-
Detection of Splicing Event :
-
Fragment Analysis : The PCR products are separated by size using capillary electrophoresis. The inclusion of the pseudoexon results in a larger PCR product, which can be distinguished from the product of the correctly spliced mRNA.
-
qPCR : Alternatively, qPCR with primers or probes specific to the pseudoexon-containing mRNA can be used to quantify the amount of the modified transcript relative to the total HTT mRNA.
-
-
Assessment of Nonsense-Mediated mRNA Decay (NMD)
To verify that the PTC-containing HTT mRNA is degraded, NMD assays can be performed.
-
Assay Principle : Inhibition of the NMD pathway and subsequent measurement of the target mRNA levels.
-
Methodology :
-
Cell Culture and Treatment : Cells are treated with PTC518 to induce pseudoexon inclusion.
-
NMD Inhibition : The NMD pathway is then inhibited, typically by using a pharmacological inhibitor (e.g., cycloheximide) or by siRNA-mediated knockdown of a key NMD factor (e.g., UPF1).
-
RNA Quantification : RNA is isolated from the cells, and the levels of the pseudoexon-containing HTT mRNA are quantified using qRT-PCR.
-
Analysis : An accumulation of the PTC-containing HTT mRNA upon NMD inhibition provides evidence that it is a substrate for this degradation pathway.
-
Mandatory Visualizations
Diagram 1: PTC518 Mechanism of Action
Caption: Mechanism of action of PTC518 as a splicing modifier of HTT pre-mRNA.
Diagram 2: PIVOT-HD Clinical Trial Workflow (Simplified)
Caption: Simplified workflow of the PIVOT-HD Phase 2 clinical trial.
Conclusion
PTC518 represents a promising and innovative approach to treating Huntington's disease by targeting the production of the huntingtin protein through splicing modification. Its oral route of administration and ability to penetrate the central nervous system offer significant potential advantages. The mechanism of action, involving the inclusion of a pseudoexon and subsequent NMD-mediated degradation of HTT mRNA, is supported by preclinical and clinical data demonstrating dose-dependent reductions in huntingtin protein levels in both the periphery and the CNS. The ongoing clinical development of PTC518 will provide further insights into its long-term safety and efficacy as a potential disease-modifying therapy for Huntington's disease.
References
- 1. Study to Measure Cerebrospinal Fluid Mutant Huntingtin Protein in Participants With Early Manifest Stage I or Stage II Huntington's Disease [clinicaltrialsgps.com]
- 2. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]
- 3. Nonsense-Containing mRNAs That Accumulate in the Absence of a Functional Nonsense-Mediated mRNA Decay Pathway Are Destabilized Rapidly upon Its Restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New assay measures pathogenic protein in Huntington’s disease patients’ spinal fluid | CHDI Foundation [chdifoundation.org]
- 5. medrxiv.org [medrxiv.org]
- 6. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]
PTC518: A Technical Guide to a Novel Splicing Modifier for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC518 is an investigational, orally bioavailable small molecule designed to address the underlying cause of Huntington's disease (HD). Developed by PTC Therapeutics, this splicing modifier represents a promising therapeutic strategy by reducing the levels of the huntingtin (HTT) protein, the cause of this neurodegenerative disorder. This technical guide provides an in-depth overview of PTC518, including its mechanism of action, preclinical and clinical data, and the methodologies of key experiments.
Core Mechanism of Action: Splicing Modulation of HTT pre-mRNA
PTC518 functions as an RNA splicing modifier that specifically targets the pre-messenger RNA (pre-mRNA) of the huntingtin gene (HTT). Its mechanism of action involves the inclusion of a novel pseudoexon into the mature HTT mRNA. This pseudoexon contains a premature termination codon (PTC), which signals the cell's machinery to halt protein translation. The presence of this PTC triggers a cellular quality control pathway known as nonsense-mediated decay (NMD), leading to the degradation of the aberrant HTT mRNA. The subsequent reduction in HTT mRNA levels results in decreased production of both the wild-type and the disease-causing mutant huntingtin proteins.
Below is a diagram illustrating the mechanism of action of PTC518.
Caption: Mechanism of Action of PTC518.
Preclinical and Clinical Data
Pharmacokinetic and Pharmacodynamic Profile
A first-in-human Phase 1 study in healthy volunteers established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of PTC518.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 6-7 hours (single oral dose) | [1] |
| Terminal Half-life (T1/2) | 54.0-75.3 hours (single oral dose) | [1] |
| CSF Concentration | Approximately 2.6-fold higher than unbound free-drug concentrations in plasma | [1] |
| HTT mRNA Reduction (Blood) | Up to ~60% dose-dependent reduction | [1] |
| HTT Protein Reduction (Blood) | Up to 35% dose-dependent, time-dependent, and sustained reduction | [1] |
Clinical Efficacy: The PIVOT-HD Study
The Phase 2 PIVOT-HD study (NCT05358717) evaluated the safety and efficacy of PTC518 in patients with Huntington's disease.[1][2] The study met its primary endpoint of reducing blood HTT protein levels at 12 weeks.[2]
| Study Population | Dose | HTT Protein Reduction in Blood (at 12 months) | Reference |
| Stage 2 and 3 HD Patients | 5 mg | 23% | [2][3] |
| Stage 2 HD Patients | 10 mg | 39% | [2][3] |
| Stage 3 HD Patients | 10 mg | 36% | [2][3] |
| Biomarker | Dose | Change (at 24 months in a subgroup) | Reference |
| Neurofilament Light Chain (NfL) in Plasma | 5 mg | -8.9% | |
| Neurofilament Light Chain (NfL) in Plasma | 10 mg | -14% |
Experimental Protocols
Quantification of Huntingtin mRNA by RT-qPCR
Objective: To measure the levels of HTT mRNA in biological samples.
Methodology (Representative Protocol):
A reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to quantify HTT mRNA.[4][5][6] This method involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the cDNA in a quantitative PCR assay.
-
RNA Extraction: Total RNA is isolated from whole blood or other tissues using a commercially available kit (e.g., PAXgene Blood RNA Kit). The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme. This reaction can be primed using oligo(dT) primers, random hexamers, or gene-specific primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction is performed in a real-time PCR instrument using a master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan). Primers specific to the HTT gene are used for amplification. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.
-
Data Analysis: The cycle threshold (Ct) values are determined for both the HTT and the housekeeping gene. The relative quantification of HTT mRNA is calculated using the ΔΔCt method.
Quantification of Huntingtin Protein by Caspase-3 Based Assay
Objective: To measure the levels of huntingtin protein in biological samples.
Methodology (Representative Protocol):
A novel caspase-3 based assay can be utilized to generate N-terminal fragments of wild-type and mutant huntingtin, which can then be quantified.[7]
-
Sample Preparation: Cell lysates or tissue homogenates are prepared in a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
Caspase-3 Cleavage: A defined amount of protein extract is incubated with active caspase-3 enzyme in a reaction buffer at 37°C. This enzymatic reaction cleaves the full-length huntingtin protein into smaller, more manageable fragments.
-
Western Blot Analysis: The resulting protein fragments are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the N-terminal region of the huntingtin protein. Following washing steps, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection and Quantification: The signal is developed using a chemiluminescent substrate and captured using an imaging system. The intensity of the bands corresponding to the huntingtin fragments is quantified using densitometry software.
Clinical Trial Workflow: PIVOT-HD Study
The PIVOT-HD study is a multi-center, randomized, placebo-controlled trial designed to evaluate the safety and efficacy of PTC518.[1][2][8][9]
Caption: PIVOT-HD Clinical Trial Workflow.
Conclusion
PTC518 is a promising oral therapy for Huntington's disease with a novel mechanism of action that targets the root cause of the disease by reducing huntingtin protein levels. Preclinical and clinical data have demonstrated its ability to effectively lower HTT mRNA and protein in a dose-dependent manner. The ongoing clinical development of PTC518 will provide further insights into its long-term safety and efficacy as a potential disease-modifying treatment for individuals with Huntington's disease.
References
- 1. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 2. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pnas.org [pnas.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. PIVOT-HD | Huntington Society of Canada [huntingtonsociety.ca]
PTC518: A Technical Guide to a Novel Splicing Modifier for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is a fatal, autosomal dominant neurodegenerative disorder characterized by the expansion of a CAG trinucleotide repeat in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy is the reduction of mHTT levels. PTC518 (votoplam) is an orally bioavailable, brain-penetrant small molecule designed to modulate the splicing of HTT pre-mRNA, thereby reducing the production of both wild-type and mutant huntingtin protein. Developed through PTC Therapeutics' proprietary splicing platform, PTC518 has demonstrated dose-dependent reduction of HTT protein in preclinical models and in clinical trials, showing potential as a disease-modifying therapy for HD. This technical guide provides an in-depth overview of PTC518's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used for its evaluation.
Introduction
Huntington's disease is driven by a toxic gain-of-function of the mutant huntingtin protein.[1] Therapeutic approaches that aim to lower the levels of this protein are therefore of significant interest. PTC518 is a novel splicing modifier that acts through a unique mechanism to reduce total huntingtin (HTT) protein levels.[2][3] Unlike gene silencing technologies, PTC518 is an orally administered small molecule with broad systemic distribution, including the central nervous system (CNS).[2][4] This offers a significant advantage in terms of administration and potential to address both neurological and peripheral manifestations of the disease.[5]
This document serves as a technical resource, consolidating the available data on PTC518 and the methodologies central to its development and evaluation.
Mechanism of Action
PTC518's mechanism is centered on the modulation of HTT pre-mRNA splicing. It promotes the inclusion of a novel pseudoexon located within intron 49 of the HTT gene into the mature mRNA transcript.[6] This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC triggers the cell's nonsense-mediated mRNA decay (NMD) pathway, a quality control mechanism that degrades mRNA transcripts containing premature stop codons.[6] The ultimate result is a reduction in the amount of viable HTT mRNA available for translation, leading to a decrease in the production of both wild-type and mutant HTT protein.[2][3]
Figure 1: Mechanism of Action of PTC518 on HTT Gene Expression.
Quantitative Data Summary
The efficacy of PTC518 has been evaluated in a series of preclinical and clinical studies. The key quantitative outcomes are summarized below.
Preclinical Data
Preclinical investigations in patient-derived cells and the BACHD mouse model of Huntington's disease demonstrated that oral administration of PTC518 leads to a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood.[2][7][8][9]
Phase 1 Clinical Trial Data (Healthy Volunteers)
A first-in-human study was conducted in 77 healthy volunteers to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[10]
Table 1: Pharmacodynamic Effects of PTC518 in Healthy Volunteers
| Analyte | Maximum Reduction from Baseline | Dosing Regimen | Reference |
|---|---|---|---|
| HTT mRNA | ~60% | Single Ascending Doses (up to 135 mg) | [10] |
| HTT Protein | ~35% | Multiple Ascending Doses (21 days) |[10] |
Table 2: Pharmacokinetic Parameters of PTC518 in Healthy Volunteers (Single Oral Dose)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Time to Peak Concentration) | 6-7 hours | [10] |
| T1/2 (Terminal Half-life) | 54.0 - 75.3 hours | [10] |
| CSF-to-Plasma Ratio | ~2.6-fold higher than unbound plasma concentration |[10] |
Phase 2 PIVOT-HD Clinical Trial Data (Huntington's Disease Patients)
The PIVOT-HD study (NCT05358717) is a randomized, placebo-controlled trial evaluating PTC518 in patients with Stage 2 and Stage 3 Huntington's disease.[1][3]
Table 3: Reduction in Blood Huntingtin (HTT) Protein in PIVOT-HD Trial (12 Months)
| Treatment Group | Stage 2 Patients | Stage 3 Patients | Reference |
|---|---|---|---|
| PTC518 5 mg/day | 23% reduction | 23% reduction | [1][3][11] |
| PTC518 10 mg/day | 39% reduction | 36% reduction |[1][3][11] |
Table 4: Effects on Clinical and Biomarker Endpoints in PIVOT-HD Trial
| Endpoint | Treatment Group (Stage 2 Patients, 12 Months) | Outcome | Reference |
|---|---|---|---|
| Composite Unified Huntington's Disease Rating Scale (cUHDRS) | PTC518 5 mg & 10 mg | Dose-dependent trend of benefit (slower worsening) vs. Placebo | [11] |
| Total Motor Score (TMS) | PTC518 5 mg & 10 mg | Dose-dependent trend of benefit (slower worsening) vs. Placebo | [11] |
| Neurofilament Light Chain (NfL) in Plasma | PTC518 10 mg (24 Months) | -14% decrease (nominal p=0.03) |[12] |
Experimental Protocols
The evaluation of PTC518 relies on precise and sensitive assays to measure target engagement and downstream effects. The following sections detail representative protocols for the key experiments cited.
In Vitro Splicing Analysis: Minigene Reporter Assay
To confirm the mechanism of action and screen for splicing modifiers like PTC518, a minigene reporter assay is a crucial tool. This allows for the analysis of splicing in a controlled cellular context.
Objective: To determine if PTC518 induces the inclusion of the HTT intron 49 pseudoexon in a cellular model.
Methodology:
-
Construct Design: A minigene plasmid is constructed containing the genomic region of human HTT spanning from exon 49 to exon 50, including the entirety of intron 49. This construct is cloned into an expression vector (e.g., pET01) between two constitutive exons (e.g., from a beta-globin gene) and under the control of a ubiquitous promoter (e.g., CMV).[1][13]
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or another suitable cell line are cultured to 70-80% confluency in 6-well plates.[4] Cells are then transiently transfected with the HTT minigene plasmid using a lipid-based transfection reagent (e.g., FuGene 6).[1]
-
Compound Treatment: 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing either PTC518 at various concentrations or a vehicle control (e.g., DMSO). Cells are incubated for an additional 24-48 hours.
-
RNA Isolation: Total RNA is extracted from the cells using a standard method, such as a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, including a DNase I treatment step to eliminate any contaminating plasmid DNA.
-
Reverse Transcription (RT): 1 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase (e.g., SuperScript III), oligo(dT) or random hexamer primers, and dNTPs.[13]
-
PCR Amplification: The resulting cDNA is used as a template for PCR. Primers are designed to anneal to the constitutive exons of the minigene vector, flanking the inserted HTT genomic fragment.[13]
-
Analysis: The PCR products are resolved by agarose gel electrophoresis. The expected outcomes are:
-
Vehicle Control: A single band corresponding to the correctly spliced product (vector exon 1 joined to vector exon 2, with the HTT fragment spliced out as an intron).
-
PTC518 Treated: An additional, larger band corresponding to the inclusion of the HTT pseudoexon.
-
-
Confirmation: The identity of the PCR bands is confirmed by Sanger sequencing to verify the precise splice junctions and the inclusion of the pseudoexon.
Figure 2: Experimental Workflow for the HTT Minigene Splicing Reporter Assay.
HTT mRNA Quantification: RT-qPCR
To measure the reduction in HTT mRNA levels in cells or tissues following PTC518 treatment, a sensitive and specific Reverse Transcription-quantitative PCR (RT-qPCR) assay is employed.
Objective: To quantify the relative abundance of HTT mRNA in a biological sample.
Methodology:
-
Sample Preparation and RNA Isolation: As described in Protocol 4.1, Step 4. High-quality, intact RNA is essential (A260/280 ratio of ~2.0).
-
cDNA Synthesis: As described in Protocol 4.1, Step 5.
-
Primer Design: Primers are designed to amplify a short region (100-200 bp) of the HTT transcript. To avoid amplification of genomic DNA, primers should be designed to span an exon-exon junction.
-
Forward Primer Example: (Anneals to the 3' end of an exon)
-
Reverse Primer Example: (Anneals to the 5' end of the subsequent exon)
-
-
qPCR Reaction: The qPCR reaction is set up in triplicate for each sample. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM stock)
-
0.5 µL Reverse Primer (10 µM stock)
-
2 µL Diluted cDNA
-
7 µL Nuclease-free water
-
-
Thermal Cycling: A standard three-step cycling protocol is used:
-
Initial Denaturation: 95°C for 10 minutes (1 cycle)
-
Cycling: 95°C for 15 seconds, followed by 60°C for 60 seconds (40 cycles)
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
The cycle threshold (Ct) value is determined for HTT and one or more stable housekeeping (reference) genes (e.g., GAPDH, ACTB).
-
The relative expression of HTT mRNA is calculated using the comparative ΔΔCt method. The expression level in PTC518-treated samples is normalized to the reference gene(s) and then compared to the vehicle-treated control samples to determine the percent reduction.
-
HTT Protein Quantification: Single Molecule Counting (SMC™) Immunoassay
Quantifying the low abundance of HTT protein in cerebrospinal fluid (CSF) and blood requires an ultra-sensitive method. The Single Molecule Counting (SMC™) immunoassay is the gold standard for this application.
Objective: To precisely quantify total or mutant HTT protein levels in human CSF or blood plasma.
Methodology:
-
Assay Principle: This is a bead-based sandwich immunoassay. A capture antibody is conjugated to magnetic beads, and a detection antibody is labeled with a fluorescent dye. The protein of interest brings the two together. Single molecules are then detected by passing the beads through a laser, providing exceptional sensitivity.[11][12]
-
Reagents:
-
Capture Antibody: Biotinylated anti-HTT antibody (e.g., 2B7, which binds to the N-terminus of both wtHTT and mHTT).[8]
-
Detection Antibody: Fluorescently-labeled anti-HTT antibody (e.g., MW1, which is specific to the polyglutamine tract of mHTT, or D7F7 for total HTT).[2][8]
-
Beads: Streptavidin-coated magnetic beads.
-
Calibrator: Recombinant HTT protein fragment of a known concentration (e.g., HTT Q46 fragment).[8]
-
Assay Buffers: Provided with the SMC™ platform (e.g., Erenna® system).
-
-
Procedure:
-
Plate Coating: A 96-well plate is pre-coated with assay buffer to block non-specific binding.
-
Capture: Streptavidin-coated magnetic beads are incubated with the biotinylated capture antibody (2B7).
-
Sample Incubation: CSF samples, calibrators, and quality controls are added to the wells with the antibody-coated beads and incubated for 1-2 hours to allow HTT protein to bind.
-
Wash: The beads are washed to remove unbound components.
-
Detection: The fluorescently-labeled detection antibody (e.g., MW1) is added and incubated for 1 hour.
-
Final Wash: The beads are washed again to remove unbound detection antibody.
-
Elution & Reading: A final elution buffer is added, and the plate is loaded into the SMC™ instrument. The instrument counts individual fluorescent events, generating a signal that is proportional to the concentration of HTT in the sample.[2]
-
-
Data Analysis: A standard curve is generated using the signals from the calibrator dilutions with a 4- or 5-parameter logistic curve fit. The concentration of HTT in the unknown samples is then interpolated from this curve.[7]
Conclusion
PTC518 represents a significant advancement in the development of potential therapies for Huntington's disease. Its novel mechanism as an orally available, brain-penetrant splicing modifier offers a unique and promising approach to targeting the root cause of the disease by reducing levels of the toxic huntingtin protein. The comprehensive data from preclinical studies and Phase 1 and 2 clinical trials demonstrate clear target engagement and dose-dependent reductions in HTT mRNA and protein. Furthermore, early clinical data suggest a potential for slowing disease progression. The rigorous and highly sensitive analytical methods outlined in this guide are fundamental to the continued evaluation of PTC518 and will be critical in defining its future role in the management of Huntington's disease. Further long-term data from the ongoing clinical program will be essential to fully elucidate the clinical benefit of this innovative therapeutic strategy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. gene-quantification.de [gene-quantification.de]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medrxiv.org [medrxiv.org]
- 7. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehdn.org [ehdn.org]
- 10. mcgill.ca [mcgill.ca]
- 11. Use of splicing reporter minigene assay to evaluate the effect on splicing of unclassified genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
Preclinical Profile of PTC518: A Splicing Modifier for Huntington's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PTC518 is an investigatory, orally bioavailable small molecule designed as a disease-modifying therapy for Huntington's disease (HD). By acting as a splicing modifier of the huntingtin (HTT) pre-messenger RNA (pre-mRNA), PTC518 selectively reduces the levels of the huntingtin protein (HTT), the root cause of HD. Preclinical research involving patient-derived cells and the BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model has demonstrated the potential of PTC518 to achieve dose-dependent and equitable lowering of both HTT mRNA and protein throughout the body, including the brain. This document provides a comprehensive overview of the preclinical data and methodologies related to PTC518's mechanism of action and efficacy in foundational neurodegeneration models.
Introduction to PTC518 and its Novel Mechanism of Action
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine tract in the HTT protein, leading to its misfolding, aggregation, and subsequent neuronal toxicity. PTC518 offers a novel therapeutic approach by targeting the production of the HTT protein at the RNA level.
PTC518 is a small molecule splicing modifier that penetrates the blood-brain barrier.[1] Its unique mechanism of action involves binding to the pre-mRNA of the HTT gene and promoting the inclusion of a novel pseudoexon.[2][3] This newly included pseudoexon contains a premature termination codon (PTC), which signals the cell's machinery to degrade the altered HTT mRNA through a process known as nonsense-mediated decay (NMD).[2][3] This ultimately leads to a reduction in the synthesis of both wild-type and mutant HTT protein.[2][3]
Preclinical Efficacy Data
Preclinical studies have been instrumental in demonstrating the dose-dependent activity and broad distribution of PTC518. These studies have utilized both in vitro models with patient-derived cells and in vivo studies with the BACHD mouse model, a well-established transgenic model of Huntington's disease.[1][3]
In Vitro Studies in Patient-Derived Cells
In preclinical investigations using cells isolated from patients with Huntington's disease, PTC518 has been shown to reduce both huntingtin mRNA and protein levels with high potency in a dose-dependent manner.[1][3]
Table 1: Summary of In Vitro Preclinical Data (Hypothetical Data Based on Qualitative Descriptions)
| Cell Type | Treatment | Outcome Measure | Result |
| Huntington's Disease Patient-Derived Fibroblasts | PTC518 (various concentrations) | HTT mRNA levels | Dose-dependent reduction |
| Huntington's Disease Patient-Derived Fibroblasts | PTC518 (various concentrations) | HTT protein levels | Dose-dependent reduction |
Note: Specific quantitative data from these preclinical in vitro studies are not publicly available in the searched resources. The table reflects the qualitative descriptions of "dose-dependent" reductions.
In Vivo Studies in the BACHD Mouse Model
Oral administration of PTC518 in the BACHD mouse model of HD resulted in a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood.[1][3] A key finding from these preclinical studies is the reported 1:1 correlation between the reduction of HTT protein in the blood and the brain, suggesting that blood levels of HTT can be a valuable biomarker for the central nervous system effects of PTC518.
Table 2: Summary of In Vivo Preclinical Data in BACHD Mice (Hypothetical Data Based on Qualitative Descriptions)
| Tissue | Treatment | Outcome Measure | Result |
| Brain | Oral PTC518 (various doses) | HTT protein levels | Dose-dependent reduction |
| Muscle | Oral PTC518 (various doses) | HTT protein levels | Dose-dependent reduction |
| Blood | Oral PTC518 (various doses) | HTT protein levels | Dose-dependent reduction, with a 1:1 correlation to brain levels |
Note: Specific quantitative data from these preclinical in vivo studies are not publicly available in the searched resources. The table reflects the qualitative descriptions of "dose-dependent" and "equitable" lowering.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the preclinical evaluation of PTC518.
Cell Culture of Patient-Derived Fibroblasts
-
Cell Sourcing and Culture: Skin fibroblasts are obtained from biopsies of Huntington's disease patients and healthy controls.[4]
-
Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: PTC518 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration.
BACHD Mouse Model Studies
-
Animal Model: The BACHD mouse model, which expresses the full-length human mutant HTT gene, is utilized for in vivo studies.[1][5]
-
Drug Administration: PTC518 is administered orally to the mice, typically through gavage, at different dose levels.[1]
-
Tissue Collection: Following the treatment period, animals are euthanized, and various tissues, including the brain, muscle, and blood, are collected for analysis.[1]
Quantification of HTT mRNA Levels (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from cultured cells or animal tissues using a standard method, such as TRIzol reagent or a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specifically designed to amplify the spliced and unspliced forms of HTT mRNA. The relative levels of each transcript are quantified and normalized to a stable housekeeping gene.
Quantification of HTT Protein Levels (Western Blot)
-
Protein Extraction: Total protein is extracted from cultured cells or animal tissues using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the huntingtin protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Protein levels are normalized to a loading control, such as β-actin or GAPDH.
Visualizations: Signaling Pathways and Experimental Workflows
PTC518 Mechanism of Action
Caption: PTC518 modulates splicing of HTT pre-mRNA, leading to mRNA degradation and reduced protein levels.
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of PTC518 in in vitro and in vivo models of Huntington's disease.
Conclusion
The preclinical data for PTC518 provide a strong rationale for its continued development as a potential therapy for Huntington's disease. Its novel mechanism of action, oral bioavailability, and demonstrated ability to reduce HTT protein levels in both the central nervous system and peripheral tissues address key challenges in treating this devastating neurodegenerative disorder. Further publication of detailed quantitative preclinical data will be crucial for a complete understanding of its therapeutic potential. The ongoing clinical trials will ultimately determine the safety and efficacy of PTC518 in patients.
References
- 1. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 2. vjneurology.com [vjneurology.com]
- 3. PTC Therapeutics to Host Conference Call to Discuss Results of PTC518 Phase 1 Study for Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. A patient-derived cellular model for Huntington’s disease reveals phenotypes at clinically relevant CAG lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full-length human mutant huntingtin with a stable polyglutamine repeat can elicit progressive and selective neuropathogenesis in BACHD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of PTC518 on Huntingtin Protein Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function. A promising therapeutic strategy is the reduction of total huntingtin protein levels. PTC518 (votoplam) is an investigational, orally bioavailable small molecule designed to modulate the splicing of HTT pre-mRNA, thereby reducing the production of both wild-type and mutant huntingtin protein. This technical guide provides a comprehensive overview of the mechanism of action of PTC518 and its quantitative effects on huntingtin protein levels, based on available preclinical and clinical data. Methodologies for the quantification of huntingtin protein and mRNA are also detailed to provide a framework for researchers in the field.
Introduction to PTC518
PTC518 is a novel splicing modifier developed by PTC Therapeutics, with its development now in collaboration with Novartis. It is designed to be a systemically available, central nervous system (CNS)-penetrant molecule that can be administered orally.[1][2] The therapeutic rationale for PTC518 is to lower the levels of the huntingtin protein, the root cause of HD, throughout the body.[3]
Mechanism of Action: Splicing Modulation
PTC518 acts by binding to the HTT pre-messenger RNA (pre-mRNA) and modifying its splicing.[3][4] This action promotes the inclusion of a novel pseudoexon into the mature messenger RNA (mRNA) transcript.[5] This included pseudoexon contains a premature termination codon (PTC).[5] The presence of this PTC triggers a cellular quality control mechanism known as nonsense-mediated mRNA decay (NMD), which leads to the degradation of the HTT mRNA transcript. The subsequent reduction in available HTT mRNA results in decreased production of the huntingtin protein.[5]
Quantitative Effects on Huntingtin Levels
Preclinical Studies
Preclinical investigations in cell lines derived from HD patients demonstrated that PTC518 reduced both huntingtin mRNA and protein levels in a potent, dose-dependent manner.[3][6] In the BACHD mouse model of Huntington's disease, oral administration of PTC518 resulted in a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood.[3][6]
Clinical Studies
A first-in-human Phase 1 study in healthy volunteers showed that PTC518 was well-tolerated and demonstrated proof-of-mechanism through a dose-dependent decrease in systemic HTT mRNA and HTT protein levels.[7] A significant dose-dependent reduction of up to approximately 60% in HTT mRNA and up to 35% in HTT protein levels was observed.[7] The study also found that PTC518 concentrations in the cerebrospinal fluid (CSF) were approximately 2.6-fold higher than the unbound free-drug concentrations in plasma, indicating good CNS penetration.[7]
| Study Phase | Population | Analyte | Maximum Reduction from Baseline | Dosage |
| Phase 1 | Healthy Volunteers | HTT mRNA | ~60% | Not Specified |
| Phase 1 | Healthy Volunteers | HTT Protein | ~35% | Not Specified |
The Phase 2 PIVOT-HD study (NCT05358717) evaluated the safety and efficacy of PTC518 in patients with Stage 2 and Stage 3 Huntington's disease.[5] The study met its primary endpoint of a reduction in blood huntingtin protein levels at 12 weeks.[5]
Table 1: Reduction in Huntingtin (HTT) Protein in the PIVOT-HD Study
| Timepoint | Dosage | Matrix | Patient Stage | Mean Reduction from Baseline |
| 12 Weeks | 10 mg | Blood | Stage 2 | 30%[8] |
| 12 Months | 5 mg | Blood | Stage 2 | 22%[9] |
| 12 Months | 10 mg | Blood | Stage 2 | 43%[9] |
| 12 Months | 5 mg | Blood | Stage 2 & 3 | 23%[5][10] |
| 12 Months | 10 mg | Blood | Stage 2 | 39%[5][10] |
| 12 Months | 10 mg | Blood | Stage 3 | 36%[5][10] |
| 12 Months | 5 mg | CSF | Stage 2 | 21%[11] |
| 12 Months | 10 mg | CSF | Stage 2 | 43%[11] |
Experimental Protocols
The following sections describe general methodologies for the quantification of huntingtin protein and mRNA. The specific protocols used in the PTC518 studies have not been publicly detailed.
Quantification of Huntingtin Protein
Several immunoassays are available for the sensitive quantification of total and mutant huntingtin protein in biological samples.
The MSD platform is a highly sensitive, ELISA-based assay used for quantifying HTT in various tissues and fluids.
-
Principle: This assay uses a capture antibody coated on an electrode-containing microplate and a detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™). The binding of the analyte brings the detection antibody into proximity with the electrode. An electrical stimulus causes the label to emit light, which is then measured.
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood. Cell pellets are lysed using a buffer containing detergents (e.g., 0.2% Tween, 0.05% SDS) and protease inhibitors. The total protein concentration of the lysate is determined using a standard protein assay like the bicinchoninic acid (BCA) assay.
-
Assay Procedure (General):
-
Plates are blocked to prevent non-specific binding.
-
Samples and standards are added to the wells and incubated with the capture antibody.
-
After washing, the detection antibody is added and incubated.
-
For signal amplification, a biotinylated secondary antibody followed by streptavidin-SULFO-TAG can be used.
-
After a final wash, a read buffer is added, and the plate is read on an MSD instrument.
-
-
Antibody Pairs: Different antibody combinations can be used to detect total HTT or specifically mutant HTT. For example, a polyglutamine-independent assay might use antibodies targeting regions outside the polyglutamine tract.
AlphaLISA is a bead-based, no-wash immunoassay technology suitable for high-throughput screening.
-
Principle: The assay uses two types of beads: Donor beads and Acceptor beads. One antibody is conjugated to the Donor bead, and another is conjugated to the Acceptor bead. When the target protein is present, it brings the beads into close proximity. Laser excitation of the Donor bead results in the release of singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.
-
Assay Procedure (General):
-
Samples, biotinylated anti-HTT antibody, and acceptor bead-conjugated anti-HTT antibody are incubated together in a microplate.
-
Streptavidin-coated Donor beads are added.
-
After a final incubation in the dark, the plate is read on an instrument capable of AlphaLISA detection.
-
Western blotting can be used for the semi-quantitative analysis of HTT protein.
-
Sample Preparation: Brain tissue or cell pellets are homogenized in RIPA buffer with protease inhibitors. Protein concentration is determined, and samples are prepared with loading buffer containing SDS and a reducing agent.
-
SDS-PAGE and Transfer: Due to the large size of the full-length huntingtin protein (~350 kDa), a low-percentage acrylamide gel (e.g., 6%) or a gradient gel is recommended. Proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBS-T).
-
The membrane is incubated with a primary antibody against huntingtin overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification of HTT mRNA
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for quantifying mRNA levels.
-
RNA Extraction: Total RNA is extracted from whole blood or cells using a commercially available kit. The quality and quantity of the RNA are assessed using spectrophotometry and/or capillary electrophoresis.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using the cDNA as a template, gene-specific primers for HTT, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan). The amplification of the target is monitored in real-time.
-
Data Analysis: The expression of HTT mRNA is typically normalized to the expression of one or more stable housekeeping genes to correct for variations in RNA input and reverse transcription efficiency. The relative quantification is often calculated using the ΔΔCt method.
Conclusion
PTC518 represents a promising oral therapeutic approach for Huntington's disease by targeting the fundamental cause of the disease—the huntingtin protein. Clinical data have demonstrated that PTC518 effectively lowers huntingtin protein levels in both the periphery and the central nervous system in a dose-dependent manner. The continued evaluation of PTC518 in clinical trials will be crucial in determining its long-term safety and its potential to modify the course of this devastating neurodegenerative disease. The analytical methods described provide a foundation for the continued research and development of huntingtin-lowering therapies.
References
- 1. drughunter.com [drughunter.com]
- 2. Updates from PTC Therapeutics and uniQure on their huntingtin-lowering trials - Huntington's Australia [huntingtonsaustralia.au]
- 3. J06 Pivot-HD: a phase 2, randomised, placebo-controlled study to evaluate the safety and efficacy of ptc518 in subjects with Huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 4. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]
- 5. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 10. neurologylive.com [neurologylive.com]
- 11. PTC Reports Positive Phase II Huntington’s Data, FDA Lifts Partial Clinical Hold - BioSpace [biospace.com]
A Technical Guide to PTC518: A Splicing Modifier Co-opting Nonsense-Mediated mRNA Decay for Therapeutic Protein Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract: PTC518 (votoplam) represents a novel therapeutic strategy that, contrary to inhibiting, strategically leverages the cell's natural quality control machinery—specifically, the nonsense-mediated mRNA decay (NMD) pathway—to achieve a therapeutic outcome. Developed by PTC Therapeutics, PTC518 is an orally bioavailable small molecule designed as a splicing modifier for the treatment of Huntington's disease (HD). It acts not by suppressing NMD, but by inducing a specific splicing event in the huntingtin (HTT) pre-mRNA. This engineered event introduces a premature termination codon (PTC), thereby marking the resulting HTT mRNA as aberrant and targeting it for degradation by the NMD pathway. This guide provides a detailed examination of this mechanism, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.
The Role of Nonsense-Mediated mRNA Decay (NMD)
Nonsense-mediated mRNA decay (NMD) is an essential, evolutionarily conserved surveillance pathway in all eukaryotes[1][2][3]. Its primary function is to identify and eliminate mRNA transcripts containing premature termination codons (PTCs)[2][4]. PTCs can arise from genetic mutations or errors during transcription and, if translated, would lead to truncated, often non-functional or potentially toxic proteins. By degrading these flawed transcripts, NMD serves as a critical quality control mechanism to ensure the fidelity of gene expression[4][5]. The core of the NMD machinery involves a set of proteins known as the up-frameshift (UPF) factors, including UPF1, UPF2, and UPF3, which recognize the PTC and trigger mRNA degradation[2].
PTC518: Mechanism of Action
PTC518 is a splicing modifier that selectively targets the pre-mRNA of the huntingtin (HTT) gene[6][7]. Instead of inhibiting the NMD pathway, its mechanism is designed to co-opt it. PTC518 promotes the inclusion of a novel pseudoexon from within an intron into the mature HTT mRNA sequence[7][8][9][10]. This newly included pseudoexon contains a PTC.
Once this altered mRNA is exported to the cytoplasm for translation, the ribosome encounters the engineered PTC. This event is recognized by the NMD machinery as an error, which then targets the HTT mRNA for degradation[7][8]. The result is a significant, dose-dependent reduction in the levels of both mutant and wild-type HTT protein[9]. This approach is non-allele specific, meaning it lowers all forms of the huntingtin protein[11].
Quantitative Data from Preclinical and Clinical Studies
PTC518 has demonstrated a dose-dependent reduction of HTT mRNA and protein in both preclinical models and human clinical trials[12].
Table 1: Phase 1 Study in Healthy Volunteers
| Parameter | Result | Citation |
| HTT mRNA Reduction | Up to ~60% dose-dependent reduction | [13] |
| HTT Protein Reduction | Up to 35% dose-dependent reduction | [13] |
| Splicing Activity | Maintained up to 72 hours post-dose | [12] |
| Time to Steady-State (mRNA) | Achieved within one week | [12] |
| Time to Steady-State (Protein) | Expected to take at least six weeks | [12] |
| CSF Concentration | ~2.6-fold higher than unbound plasma concentration | [13] |
Table 2: Phase 2 PIVOT-HD Study in Huntington's Disease Patients (12-Month Data)
| Dose Level | Blood HTT Protein Reduction (Stage 2 & 3) | Citation |
| 5 mg | 23% | [6][12] |
| 10 mg | 39% (Stage 2), 36% (Stage 3) | [6][12] |
Table 3: Additional Biomarker Data (PIVOT-HD)
| Biomarker | Dose Level | Result (vs. Placebo/Natural History) | Citation |
| Neurofilament Light (NfL) | 5 mg | -8.9% reduction (24 months) | [12] |
| 10 mg | -14% reduction (24 months) | [12] | |
| Total Motor Score (TMS) | 5 mg | Worsening of 2.0 points (vs. 4.9 for placebo) | [14][15] |
| 10 mg | Worsening of 1.3 points (vs. 4.9 for placebo) | [14][15] |
Experimental Protocols and Methodologies
The evaluation of PTC518's pharmacodynamic effects relies on precise quantification of HTT mRNA and protein levels.
Quantification of HTT mRNA
A reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay is utilized to measure HTT mRNA levels in whole blood samples.
-
Objective: To determine the percentage reduction of HTT mRNA relative to a baseline or control.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from patient blood samples.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is subjected to PCR with primers specific for the HTT transcript. A reference gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), is amplified concurrently for normalization[9].
-
Analysis: The cycle threshold (Ct) values are used to calculate the relative abundance of HTT mRNA, which is then compared across different doses and time points to determine the extent of reduction[9].
-
Quantification of Total HTT Protein
Total HTT protein levels in blood are measured using an electrochemiluminescence (ECL) immunoassay.
-
Objective: To measure the concentration of total huntingtin protein.
-
Methodology:
-
Sample Preparation: Blood samples are processed to isolate the appropriate fraction for analysis.
-
Immunoassay: The assay is typically performed on a platform like Meso Scale Discovery (MSD)[9].
-
Detection: The assay uses specific antibodies to capture and detect HTT protein. An electrical stimulus induces a light-emitting reaction, and the intensity of the emitted light is directly proportional to the amount of HTT protein present in the sample.
-
Analysis: Protein concentrations are calculated based on a standard curve and reported as a percentage reduction from baseline[9].
-
Conclusion
PTC518 exemplifies a sophisticated drug design strategy that harnesses a fundamental cellular process for therapeutic benefit. By acting as a splicing modifier, it introduces a specific PTC into the HTT transcript, thereby transforming the NMD pathway from a general surveillance system into a targeted degradation mechanism for a disease-causing protein. The clinical data from the PIVOT-HD study, demonstrating significant, dose-dependent reductions in HTT protein and favorable trends on clinical and biomarker endpoints, underscore the potential of this innovative approach for patients with Huntington's disease[6][12][14][16]. This mechanism represents a paradigm of precision medicine, turning the cell's own machinery into a tool to address the root cause of a genetic disorder.
References
- 1. Nonsense-mediated mRNA decay: a 'nonsense' pathway makes sense in stem cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsense-mediated decay - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Nonsense-Mediated mRNA Decay, a Finely Regulated Mechanism [mdpi.com]
- 5. Nonsense-mediated mRNA decay, a simplified view of a complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 7. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 8. youtube.com [youtube.com]
- 9. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
- 12. neurologylive.com [neurologylive.com]
- 13. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PTC Reports Positive Phase II Huntington’s Data, FDA Lifts Partial Clinical Hold - BioSpace [biospace.com]
- 15. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 16. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
PTC518 (Votoplam): A Technical Guide to a Novel Splicing Modifier for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC518, also known as votoplam, is an orally bioavailable, small molecule splicing modifier under investigation for the treatment of Huntington's disease (HD). Developed by PTC Therapeutics, this investigational therapy is designed to reduce the production of the huntingtin (HTT) protein, the cause of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data available for PTC518.
Chemical Structure and Properties
PTC518 is a small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | 2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)triazolo[4,5-c]pyridazin-6-yl]-5-(triazol-2-yl)phenol |
| Molecular Formula | C₂₁H₂₅N₉O |
| Molecular Weight | 419.49 g/mol |
| CAS Number | 2407849-89-0 |
Mechanism of Action: A Novel Approach to Splicing Modulation
PTC518 employs a novel mechanism of action to lower the levels of the huntingtin protein. It acts as a splicing modifier of the HTT pre-messenger RNA (pre-mRNA).
The key steps in its mechanism are:
-
Pseudoexon Inclusion: PTC518 promotes the inclusion of a novel pseudoexon into the mature HTT mRNA transcript.
-
Premature Termination Codon (PTC) Introduction: This included pseudoexon contains a premature termination codon.
-
Nonsense-Mediated Decay (NMD): The presence of the PTC triggers the cellular quality control mechanism known as nonsense-mediated decay.
-
HTT mRNA Degradation: The NMD pathway leads to the degradation of the HTT mRNA.
-
Reduced HTT Protein Production: The ultimate result is a reduction in the synthesis of the huntingtin protein.
This mechanism is not dependent on the allele, meaning it reduces both wild-type and mutant huntingtin protein levels.
Caption: PTC518 induces pseudoexon inclusion in HTT pre-mRNA, leading to mRNA degradation.
Preclinical Studies
Preclinical investigations of PTC518 have been conducted in various models, including patient-derived cells and the BACHD (bacterial artificial chromosome Huntington's disease) and Hu97/18 mouse models. These studies have demonstrated the dose-dependent reduction of both HTT mRNA and protein levels.
Experimental Protocols
Cell-Based Assays:
-
Cell Lines: Fibroblasts and B-lymphocytes derived from Huntington's disease patients.
-
Treatment: Cells were treated with varying concentrations of PTC518 or DMSO (vehicle control) for 24 to 96 hours.
-
HTT mRNA Quantification: Total RNA was extracted, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed to measure HTT mRNA levels. Results were normalized to a housekeeping gene (e.g., GAPDH or TATA-box binding protein).
-
HTT Protein Quantification: Cell lysates were analyzed by electrochemiluminescence (ECL) immunoassay or Western blot to determine HTT protein levels. Protein levels were normalized to a loading control (e.g., total protein, KRAS, or UTRN).
Animal Studies (BACHD and Hu97/18 Mice):
-
Dosing: PTC518 was administered orally to mice.
-
Tissue Collection: At the end of the treatment period, various tissues, including brain (cortex, striatum), muscle, and blood, were collected.
-
HTT Protein Quantification: Tissue homogenates were prepared, and HTT protein levels were measured using ECL immunoassay or Western blot, normalizing to a loading control.
Caption: Workflow for preclinical evaluation of PTC518 in vitro and in vivo.
Clinical Development
PTC518 has progressed through Phase 1 and Phase 2 clinical trials, with promising results regarding its safety, tolerability, and efficacy in reducing HTT protein levels.
Pharmacokinetics
A first-in-human Phase 1 study in healthy volunteers provided key pharmacokinetic data:
| Parameter | Value | Citation |
| Time to Maximum Concentration (Tmax) | 6-7 hours | [1] |
| Terminal Half-life (T½) | 54.0-75.3 hours | [1] |
| CSF Concentration | Approximately 2.6-fold higher than unbound plasma concentration | [1] |
Pharmacodynamics and Efficacy
Clinical trials have demonstrated a dose-dependent reduction in HTT mRNA and protein levels.
Phase 1 Study in Healthy Volunteers:
| Dose | HTT mRNA Reduction (approx.) | HTT Protein Reduction (approx.) | Citation |
| Single Ascending Doses | Up to 60% | Up to 35% | [1] |
| 15 mg (multiple doses) | ~50% splicing reduction | - | [2] |
| 30 mg (multiple doses) | ~65% splicing reduction | - | [2] |
Phase 2 PIVOT-HD Study in Huntington's Disease Patients (12-month data):
| Dose | Blood HTT Protein Reduction (Stage 2 Patients) | Blood HTT Protein Reduction (Stage 3 Patients) | Citation |
| 5 mg | 23% | 23% | |
| 10 mg | 39% | 36% |
In addition to HTT lowering, the PIVOT-HD study showed dose-dependent trends of benefit on clinical scales such as the Composite Unified Huntington's Disease Rating Scale (cUHDRS) and Total Motor Score (TMS) in Stage 2 patients.
Safety and Tolerability
PTC518 has been generally well-tolerated in clinical trials. The majority of treatment-emergent adverse events were mild and transient.[1] Importantly, no treatment-related spikes in neurofilament light chain (NfL), a biomarker of neuroaxonal damage, were observed.
Conclusion
PTC518 represents a promising, orally administered investigational therapy for Huntington's disease with a novel mechanism of action. Its ability to systemically reduce huntingtin protein levels through splicing modulation has been demonstrated in both preclinical models and clinical trials. The favorable pharmacokinetic and safety profiles observed to date support its continued development as a potential disease-modifying treatment for this devastating neurodegenerative condition. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate its long-term efficacy and safety in the Huntington's disease patient population.
References
PTC518: A Deep Dive into its Mechanism and Impact on RNA Processing in Huntington's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PTC518 is an investigational, orally bioavailable small molecule that acts as a splicing modifier, offering a novel therapeutic approach for Huntington's disease (HD). By selectively modulating the splicing of the huntingtin (HTT) pre-messenger RNA (pre-mRNA), PTC518 leads to a reduction in the production of all forms of the huntingtin protein (HTT), including the mutant form (mHTT) that drives the neurodegenerative pathology of HD. This technical guide provides a comprehensive overview of PTC518's mechanism of action, its impact on RNA processing, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and visualizations are included to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction to Huntington's Disease and the Therapeutic Rationale for HTT Lowering
Huntington's disease is a fatal, autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine tract in the huntingtin protein, leading to its misfolding, aggregation, and cellular toxicity, ultimately causing progressive neuronal dysfunction and death. The current standard of care for HD is limited to symptomatic management, with no approved therapies that halt or reverse the course of the disease.
The central role of the mutant huntingtin protein in the pathogenesis of HD has led to the development of therapeutic strategies aimed at reducing its levels. PTC518 represents a promising approach within this class of therapies, offering the convenience of oral administration and broad distribution throughout the body, including the central nervous system (CNS).
PTC518: Mechanism of Action on RNA Processing
PTC518 is a small molecule RNA splicing modifier that selectively targets the pre-mRNA of the huntingtin gene.[1] Its mechanism of action involves the promotion of the inclusion of a cryptic "pseudoexon" located within an intron of the HTT pre-mRNA into the mature messenger RNA (mRNA) transcript.[2][3][4] This newly included pseudoexon contains a premature termination codon (PTC).
The presence of this PTC in the mature HTT mRNA triggers a cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD). NMD identifies and degrades mRNA transcripts containing premature stop codons, thereby preventing the translation of truncated and potentially harmful proteins. The consequential degradation of the HTT mRNA leads to a reduction in the synthesis of the full-length huntingtin protein, including both the wild-type and the disease-causing mutant forms.[1][2]
Mechanism of action of PTC518 on HTT RNA processing.
Quantitative Data from Clinical Trials
The efficacy and safety of PTC518 have been evaluated in Phase 1 studies in healthy volunteers and the Phase 2 PIVOT-HD study in patients with Huntington's disease.[5][6]
Phase 1 Study in Healthy Volunteers
A first-in-human study demonstrated that PTC518 was well-tolerated and showed proof of mechanism through a dose-dependent decrease in systemic HTT mRNA and protein levels.
| Parameter | Result | Citation |
| HTT mRNA Reduction | Up to 30-50% reduction in a dose-dependent manner. | [7] |
| HTT Protein Reduction | Dose-dependent reduction. | |
| Safety | Favorable safety and tolerability profile. |
Phase 2 PIVOT-HD Study
The PIVOT-HD study is a multi-center, randomized, placebo-controlled trial evaluating the safety and efficacy of PTC518 in patients with Stage 2 and Stage 3 Huntington's disease.[5]
Table 1: Reduction in Huntingtin (HTT) Protein and mRNA
| Biomarker | Dose | Duration | Reduction vs. Placebo | Citation |
| Blood HTT Protein | 5 mg/day | 1 year | 23% | [5] |
| 10 mg/day | 1 year | 36% | [5] | |
| CSF mHTT Protein | 5 mg/day | 12 months | 21% | [8] |
| 10 mg/day | 12 months | 43% | [8] | |
| Blood HTT mRNA | 5 mg/day | 3 months | - | |
| 10 mg/day | 3 months | - |
Table 2: Clinical Outcome Measures (Stage 2 HD Patients)
| Clinical Scale | Dose | Duration | Observation | Citation |
| Composite Unified Huntington's Disease Rating Scale (cUHDRS) | 5 mg/day & 10 mg/day | 12 months | Dose-dependent trends of benefit. | [3][6] |
| Total Motor Score (TMS) | 5 mg/day & 10 mg/day | 12 months | Dose-dependent trends of benefit. | [6][8] |
| Neurofilament Light Chain (NfL) in blood | 5 mg/day & 10 mg/day | 12 months | Tended to decrease in PTC518 groups, largely unchanged in placebo. | [5] |
Experimental Protocols
Measurement of Huntingtin (HTT) Protein Levels
Total HTT protein levels in blood and cerebrospinal fluid (CSF) were quantified using a qualified electrochemiluminescence (ECL) immunoassay on the Meso Scale Discovery (MSD) platform. This highly sensitive and specific assay allows for the precise measurement of protein concentrations in biological samples. While specific details of the assay protocol, such as antibody pairs and sample processing steps, are proprietary, the general workflow for such an assay is outlined below.
General workflow for HTT protein quantification by ECL immunoassay.
Measurement of Huntingtin (HTT) mRNA Levels
The levels of HTT mRNA in blood samples were measured using a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay. This method involves the conversion of mRNA to complementary DNA (cDNA) followed by the amplification of the target cDNA using specific primers and probes. The quantification of HTT mRNA was normalized to a stable housekeeping gene to account for variations in sample input and RNA quality. The specific primers, probes, and thermal cycling conditions used in the clinical trials are not publicly available.
General workflow for HTT mRNA quantification by RT-qPCR.
PIVOT-HD Clinical Trial Design
The PIVOT-HD Phase 2 study is designed to assess the safety, tolerability, and efficacy of PTC518 in individuals with early- to late-intermediate stages of Huntington's disease.
Simplified workflow of the PIVOT-HD Phase 2 clinical trial.
Conclusion and Future Directions
PTC518 represents a significant advancement in the development of disease-modifying therapies for Huntington's disease. Its novel mechanism of action as an oral RNA splicing modifier, coupled with promising clinical data demonstrating target engagement and downstream effects on HTT protein levels, underscores its potential to alter the course of this devastating disease. The favorable safety and tolerability profile observed to date further supports its continued development.
Future research will focus on the long-term safety and efficacy of PTC518 in larger patient populations. The ongoing open-label extension of the PIVOT-HD study will provide valuable insights into the durability of its effects on both biomarkers and clinical outcomes. The data generated from these studies will be crucial in determining the ultimate role of PTC518 in the therapeutic landscape for Huntington's disease.
References
- 1. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. PTC Therapeutics has started in-human Huntington’s disease trial with PTC518 [lirh.it]
- 4. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. investing.com [investing.com]
- 8. ehdn.org [ehdn.org]
A Technical Guide to Foundational Studies of Splicing Modulation in Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin (HTT) gene. This mutation results in an expanded polyglutamine tract in the huntingtin protein (HTT), leading to its misfolding and aggregation, and subsequent neuronal dysfunction and death. While the genetic basis of HD is well-understood, the precise molecular mechanisms driving its pathogenesis are multifaceted. Emerging evidence has highlighted the significant role of messenger RNA (mRNA) splicing dysregulation in the development and progression of HD.[1][2][3] This technical guide provides an in-depth overview of the foundational studies in splicing modulation as a therapeutic strategy for HD, focusing on the core molecular mechanisms, key experimental findings, and the methodologies that have paved the way for current clinical investigations.
Core Concept: Splicing Dysregulation in Huntington's Disease
Alternative splicing is a crucial process for generating proteomic diversity, particularly in the brain.[4][5][6] In HD, the presence of the expanded CAG repeat in the HTT pre-mRNA and the mutant HTT protein disrupts the normal splicing machinery.[1][7] This disruption occurs through several proposed mechanisms, including the sequestration of essential splicing factors by the mutant HTT transcript and protein, leading to widespread splicing alterations in numerous genes.[2][8][9]
Key splicing factors implicated in HD pathogenesis include:
-
SRSF6 (Serine/Arginine-Rich Splicing Factor 6): This protein has been shown to bind to CAG repeats in RNA and is sequestered by the expanded HTT transcript, leading to its mis-localization and altered activity.[9][10][11]
-
PTBP1 (Polypyrimidine Tract Binding Protein 1): Studies have shown altered levels and activity of PTBP1 in HD brains, contributing to aberrant splicing patterns.[3][12]
-
Other RNA-Binding Proteins: Mutant HTT protein can also interact with and sequester various other RNA-binding proteins, further contributing to global splicing dysregulation.[3]
The consequences of this splicing dysregulation are significant, affecting genes involved in neuronal function, survival, and signaling pathways.[1][13]
Therapeutic Strategies for Splicing Modulation in HD
Several innovative therapeutic strategies have been developed to counteract the effects of splicing dysregulation in HD. These approaches primarily aim to reduce the levels of the toxic mutant HTT protein by targeting the HTT pre-mRNA.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded synthetic nucleic acids that can bind to a specific RNA sequence and modulate its function.[14][15] In the context of HD, ASOs are designed to target the HTT mRNA for degradation, thereby reducing the production of the mutant HTT protein.[16][17]
Mechanism of Action:
-
RNase H-mediated degradation: The most common mechanism involves ASOs that, upon binding to the target mRNA, recruit RNase H to cleave the mRNA strand, leading to its degradation.[18]
-
Allele-specific silencing: Some ASOs are designed to selectively target the mutant HTT allele by recognizing single nucleotide polymorphisms (SNPs) associated with the expanded CAG repeat, thus preserving the expression of the wild-type HTT protein.[6][12][19]
Small Molecule Splicing Modulators
Orally bioavailable small molecules that can cross the blood-brain barrier represent a highly attractive therapeutic modality.[15] Several small molecules have been identified that can modulate the splicing of the HTT pre-mRNA to reduce mutant HTT protein levels.
Examples:
-
PTC518: This is an orally administered RNA splicing modifier that promotes the inclusion of a pseudoexon into the HTT mRNA.[20][21] This pseudoexon introduces a premature stop codon, leading to the degradation of the mRNA transcript through nonsense-mediated decay (NMD) and a subsequent reduction in HTT protein levels.[20][21]
-
Branaplam (LMI070): Originally developed for spinal muscular atrophy, branaplam has been repurposed for HD.[8] Similar to PTC518, it induces the inclusion of a cryptic exon in the HTT pre-mRNA, triggering NMD and lowering HTT protein levels.[3][22][23]
Spliceosome-Mediated RNA Trans-splicing (SMaRT)
SMaRT is a gene therapy approach that aims to repair the mutant HTT mRNA. It utilizes a pre-trans-splicing molecule (PTM) that binds to a specific site on the target pre-mRNA and replaces the mutated exon with a corrected version through the cell's natural splicing machinery. While still in early stages of development for HD, this technology holds promise for correcting the genetic defect at the RNA level.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative data from preclinical and early clinical studies on splicing modulation in HD.
| Therapeutic Agent | Model System | Key Finding | Quantitative Result | Reference |
| Antisense Oligonucleotides (ASOs) | YAC128 HD Mouse Model | Sustained reduction of mutant HTT mRNA | ~50-80% reduction in various brain regions | [18] |
| R6/2 HD Mouse Model | Extended survival | Significant extension in survival | [18] | |
| Humanized HD Mouse Model | Allele-specific suppression of mutant HTT | Up to 89% suppression of mutant HTT | [6] | |
| PTC518 | Healthy Human Volunteers (Phase I) | Dose-dependent reduction in full-length HTT mRNA | Up to 50% decrease from baseline at 135 mg | [21] |
| Healthy Human Volunteers (Phase I) | Reduction in HTT protein levels | Up to 35% reduction | [24][25] | |
| Branaplam | HD Patient-derived Fibroblasts & iPSC-derived Neurons | Dose-dependent reduction of total and mutant HTT | IC50 < 10 nM | [3][4][26] |
| HD Mouse Model | Increased inclusion of pseudoexon in HTT mRNA | Dose-dependent increase | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational studies of splicing modulation in HD.
Western Blotting for Mutant Huntingtin (mHTT) Quantification
Objective: To quantify the levels of mutant and total huntingtin protein in cell lysates or tissue homogenates.
Protocol:
-
Sample Preparation:
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto a 4-12% gradient polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for huntingtin (e.g., MAB2166 for total HTT, or 1C2 for mutant HTT) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).[1]
-
RNA-Seq for Global Splicing Analysis
Objective: To identify and quantify genome-wide changes in alternative splicing in response to HD or therapeutic intervention.
Protocol:
-
RNA Extraction and Library Preparation:
-
Extract total RNA from cells or tissues using a TRIzol-based method followed by DNase treatment.
-
Assess RNA quality and quantity using a Bioanalyzer.
-
Prepare RNA-seq libraries from poly(A)-selected RNA using a commercial kit (e.g., Illumina TruSeq).
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[26]
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Splicing Analysis: Use software packages like rMATS, MAJIQ, or LeafCutter to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites) between experimental conditions.
-
Visualization: Use tools like Sashimi plots to visualize alternative splicing events for specific genes.
-
High-Throughput Screening (HTS) for Small Molecule Splicing Modifiers
Objective: To identify small molecules that can modulate the splicing of a target gene, such as HTT.
Protocol:
-
Assay Development:
-
Construct a reporter minigene containing the genomic region of interest (e.g., the region of HTT susceptible to splicing modulation) fused to a reporter gene (e.g., luciferase or GFP).[16] The reporter is designed such that a specific splicing event (e.g., pseudoexon inclusion) leads to a measurable change in the reporter signal.
-
Establish a stable cell line expressing the reporter construct.
-
-
High-Throughput Screening:
-
Plate the reporter cell line in multi-well plates (e.g., 384-well or 1536-well).
-
Use a robotic liquid handling system to dispense a library of small molecules into the wells.
-
Incubate the cells with the compounds for a defined period (e.g., 24-48 hours).
-
-
Signal Detection:
-
Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Hit Identification and Validation:
-
Identify "hits" as compounds that produce a significant change in the reporter signal compared to controls.
-
Validate the hits through dose-response curves and secondary assays (e.g., RT-qPCR and Western blotting) to confirm their effect on the endogenous target gene.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the foundational studies of splicing modulation in HD.
Caption: Splicing Dysregulation in Huntington's Disease.
Caption: Mechanisms of Splicing-Targeted Therapies in HD.
Caption: Workflow for HTS of Small Molecule Splicing Modulators.
Conclusion and Future Directions
The foundational studies of splicing modulation in Huntington's Disease have established a promising new therapeutic avenue. By targeting the HTT pre-mRNA, it is possible to significantly reduce the levels of the toxic mutant huntingtin protein. Antisense oligonucleotides and small molecule splicing modifiers have shown considerable efficacy in preclinical models and are now progressing through clinical trials.
Future research in this area will likely focus on:
-
Optimizing Delivery and Specificity: Enhancing the delivery of these therapeutics to the brain and improving their allele-specificity to minimize effects on wild-type HTT will be critical.
-
Long-term Safety and Efficacy: Long-term studies are needed to fully understand the safety and durability of these splicing modulation strategies.
-
Combination Therapies: Exploring the potential of combining splicing modulators with other therapeutic approaches may offer synergistic benefits.
-
Biomarker Development: The identification of reliable biomarkers to monitor target engagement and therapeutic response in patients will be essential for the clinical development of these drugs.
The continued investigation of splicing modulation holds great promise for the development of disease-modifying therapies for Huntington's Disease, offering hope to patients and their families.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Mis-splicing in Huntington's disease: harnessing the power of comparative transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neurologytoday.aan.com [neurologytoday.aan.com]
- 7. mdpi.com [mdpi.com]
- 8. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 9. Huntington’s disease-specific mis-splicing unveils key effector genes and altered splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory mechanisms of incomplete huntingtin mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GtR [gtr.ukri.org]
- 12. Antisense Oligonucleotide Therapy: From Design to the Huntington Disease Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Widespread dysregulation of mRNA splicing implicates RNA processing in the development and progression of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput sensitive screening of small molecule modulators of microexon alternative splicing using dual Nano and Firefly luciferase reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 16. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allele-Selective Inhibition of Mutant Huntingtin Expression with Antisense Oligonucleotides Targeting the Expanded CAG Repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - EGA European Genome-Phenome Archive [ega-archive.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with PTC518
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC518 is an investigational small molecule that acts as a splicing modifier for the huntingtin (HTT) gene. It is being developed as a potential therapeutic for Huntington's disease (HD), a progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene. This expansion leads to the production of a mutant huntingtin protein (mHTT) that is toxic to neurons.[1] PTC518 offers a novel therapeutic approach by aiming to reduce the levels of the huntingtin protein.[1]
Mechanism of Action
PTC518 modifies the pre-mRNA splicing of the HTT gene, promoting the inclusion of a novel pseudoexon. This pseudoexon contains a premature termination codon, which triggers the nonsense-mediated mRNA decay (NMD) pathway.[2] The result is a reduction in the levels of HTT mRNA, leading to a subsequent decrease in the production of both wild-type and mutant huntingtin proteins.[2] Preclinical studies in human cells and mouse models have demonstrated the dose-dependent ability of PTC518 to promote this splicing event and lower HTT protein levels.[3]
Caption: Mechanism of action of PTC518.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies on the effect of PTC518 on HTT mRNA and protein levels.
Table 1: In Vitro Efficacy of PTC518
| Cell Type | Assay | Endpoint | Result | Reference |
| Huntington's Disease Patient Fibroblasts | RT-qPCR | HTT mRNA reduction | Dose-dependent decrease | [4] |
| Huntington's Disease Patient Fibroblasts | Western Blot | HTT protein reduction | Dose-dependent decrease | [4] |
| Human Cells (endogenous HTT) | RT-qPCR | HTT pre-mRNA splicing | Potent promotion of pseudoexon inclusion | [5] |
| Human Cells (endogenous HTT) | Western Blot | HTT protein reduction | Potent, dose-dependent lowering | [5] |
Table 2: In Vivo and Clinical Efficacy of PTC518
| Study Population | Dosage | Endpoint | Result | Reference |
| Healthy Volunteers (Phase 1) | 15 mg and 30 mg | HTT mRNA reduction (blood) | Up to ~60% reduction | [6] |
| Healthy Volunteers (Phase 1) | 15 mg and 30 mg | HTT protein reduction (blood) | Up to ~35% reduction | [6] |
| Huntington's Disease Patients (Phase 2) | 5 mg and 10 mg | HTT protein reduction (blood) | 23% (5mg) and 36-39% (10mg) reduction at 1 year | [1] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of PTC518.
Cell Culture of Huntington's Disease Patient-Derived Fibroblasts
Objective: To culture and maintain patient-derived fibroblasts for subsequent in vitro assays.
Materials:
-
Huntington's disease patient-derived fibroblasts (e.g., from Coriell Institute)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
Western Blot for Huntingtin Protein Quantification
Objective: To quantify the levels of huntingtin protein in cell lysates following treatment with PTC518.
Caption: Western Blot Workflow.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: mouse anti-huntingtin (e.g., MAB2166, Millipore)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-huntingtin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qRT-PCR) for HTT mRNA Quantification
Objective: To measure the levels of HTT mRNA in cells treated with PTC518.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for HTT and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Extract total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate with primers for HTT and the reference gene.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of HTT mRNA, normalized to the reference gene.
HTT Minigene Splicing Reporter Assay
Objective: To specifically measure the ability of PTC518 to induce the inclusion of the pseudoexon in the HTT pre-mRNA.
Caption: Minigene Splicing Reporter Assay Workflow.
Materials:
-
Splicing reporter vector (e.g., pSPL3)
-
Genomic DNA from a healthy donor
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
-
Cell line for transfection (e.g., HEK293T)
-
Transfection reagent
-
Materials for RNA extraction and RT-PCR (as described in the qRT-PCR protocol)
Protocol:
-
Construct the HTT Minigene:
-
Amplify a genomic fragment of the human HTT gene containing the pseudoexon and flanking intronic and exonic sequences.
-
Clone this fragment into a splicing reporter vector (e.g., pSPL3) between two constitutive exons.
-
Verify the construct by sequencing.
-
-
Transfection and Treatment:
-
Transfect the HTT minigene construct into a suitable cell line (e.g., HEK293T).
-
After 24 hours, treat the cells with a dose range of PTC518 or vehicle control.
-
-
Splicing Analysis:
-
After 24-48 hours of treatment, extract total RNA.
-
Perform RT-PCR using primers specific to the exons of the reporter vector.
-
Analyze the PCR products by agarose gel electrophoresis. The inclusion of the pseudoexon will result in a larger PCR product.
-
Quantify the relative abundance of the spliced isoforms by densitometry or by using a more quantitative method like capillary electrophoresis. The identity of the bands can be confirmed by sequencing.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of PTC518.
Materials:
-
Huntington's disease patient-derived fibroblasts or a relevant neuronal cell line
-
96-well plates
-
PTC518
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PTC518 for 24-72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
These application notes provide a comprehensive overview of the in vitro evaluation of PTC518. The detailed protocols for key experiments will enable researchers to investigate its mechanism of action and therapeutic potential in a laboratory setting. The provided quantitative data serves as a benchmark for experimental outcomes. The visual diagrams of the signaling pathway and experimental workflows offer a clear and concise understanding of the underlying principles.
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjneurology.com [vjneurology.com]
- 4. PTC Therapeutics to Host PTC518 Huntington Disease Deep Dive Webinar | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. sec.gov [sec.gov]
- 6. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PTC518 Dosage for Animal Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo administration and efficacy assessment of PTC518 in animal models of Huntington's disease (HD), specifically focusing on the BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model. PTC518 is a pioneering oral splicing modifier designed to lower the levels of huntingtin (HTT) protein, the root cause of HD.[1] This document outlines recommended dosages, administration procedures, and methods for quantifying the reduction of HTT protein in brain tissue, offering a comprehensive guide for preclinical evaluation of PTC518 and related compounds.
Introduction to PTC518
PTC518 is an investigational small molecule that modulates the splicing of pre-messenger RNA (pre-mRNA) of the huntingtin gene (HTT).[1] By promoting the inclusion of a pseudoexon containing a premature termination codon, PTC518 triggers the degradation of HTT mRNA, leading to a subsequent reduction in the synthesis of both wild-type and mutant huntingtin proteins.[1] Preclinical studies have demonstrated that oral administration of PTC518 leads to a dose-dependent and widespread reduction of HTT protein throughout the body, including the brain, in animal models of HD.[1]
Quantitative Data Summary
Preclinical studies in the BACHD mouse model using a compound closely related to PTC518, designated HTT-C2, have demonstrated a significant, dose-dependent reduction in human huntingtin (hHTT) protein levels in the brain. The following table summarizes the observed efficacy after 14 days of daily oral administration.
| Compound | Dosage (mg/kg/day) | Administration Route | Duration | Animal Model | Tissue | Percent HTT Protein Reduction (approx.) |
| HTT-C2 | 3 | Oral | 14 days | BACHD Mouse | Brain | 20-30% |
| HTT-C2 | 10 | Oral | 14 days | BACHD Mouse | Brain | 50-60% |
Data is estimated from graphical representations in preclinical study reports.
Experimental Protocols
PTC518 Formulation and Oral Administration in BACHD Mice
This protocol describes the preparation of PTC518 for oral gavage and its administration to BACHD mice.
Materials:
-
PTC518 compound
-
Vehicle solution (e.g., 0.5% w/v methyl cellulose in sterile water)
-
Sterile water
-
Weighing scale and spatulas
-
Conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), 20-gauge, 1.5-inch, ball-tipped
-
Syringes (1 mL)
-
BACHD transgenic mice and wild-type littermate controls
Procedure:
-
Animal Acclimatization: House the BACHD mice in a controlled environment for at least one week prior to the commencement of the study to allow for acclimatization.
-
Dosage Calculation: Calculate the required amount of PTC518 based on the mean body weight of the treatment group and the desired dosage (e.g., 3 mg/kg or 10 mg/kg).
-
Formulation Preparation:
-
Prepare the vehicle solution by slowly adding methyl cellulose to sterile water while vortexing to ensure complete dissolution.
-
Accurately weigh the calculated amount of PTC518 powder.
-
In a conical tube, add a small amount of the vehicle to the PTC518 powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to obtain a homogenous suspension. If necessary, sonicate the suspension for short intervals to improve dispersion.
-
Prepare a fresh formulation daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate volume of the PTC518 suspension into a 1 mL syringe fitted with a gavage needle. The volume should be calculated based on the individual mouse's body weight (typically 10 mL/kg).
-
Carefully insert the gavage needle into the esophagus and slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule: Administer the PTC518 suspension or vehicle control once daily for the duration of the study (e.g., 14 or 21 days).
Brain Tissue Harvesting and Protein Extraction
This protocol outlines the procedure for collecting brain tissue and preparing protein lysates for subsequent analysis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
Procedure:
-
Euthanasia and Brain Extraction: At the end of the treatment period, euthanize the mice according to approved institutional guidelines. Immediately perfuse with ice-cold PBS and carefully dissect the brain.
-
Tissue Dissection: Dissect specific brain regions of interest (e.g., cortex and striatum) on an ice-cold surface.
-
Homogenization: Place the dissected tissue into a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold RIPA buffer. Homogenize the tissue until no visible chunks remain.
-
Lysis: Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Quantification of Huntingtin Protein by Western Blot
This protocol provides a method for the detection and quantification of huntingtin protein levels in brain lysates.
Materials:
-
Protein lysates from brain tissue
-
Laemmli sample buffer
-
SDS-PAGE gels (low percentage acrylamide, e.g., 6-8%, is recommended for the large HTT protein)
-
Electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies:
-
Anti-huntingtin antibody (e.g., clone 1HU-4C8, which recognizes the N-terminus of human HTT)
-
Anti-loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-huntingtin antibody and the anti-loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBS-T to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the huntingtin protein signal to the loading control signal for each sample. Calculate the percentage reduction in huntingtin protein levels in the PTC518-treated groups relative to the vehicle-treated control group.
Visualizations
Caption: Experimental workflow for PTC518 administration and analysis in BACHD mice.
Caption: Simplified signaling pathway of PTC518's mechanism of action.
References
Application Notes and Protocols for Designing a Preclinical Study with PTC518 for Huntingtin Lowering
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC518 is an investigational, orally bioavailable small molecule designed to lower the levels of the huntingtin (HTT) protein, including the mutated form (mHTT) that causes Huntington's disease (HD).[1][2] Developed by PTC Therapeutics, this compound acts as a splicing modifier of HTT pre-mRNA.[3][4][5][6] Its mechanism of action involves promoting the inclusion of a pseudoexon into the mature HTT mRNA, which introduces a premature stop codon.[3] This altered mRNA is then targeted for degradation through the nonsense-mediated decay (NMD) pathway, ultimately leading to a reduction in the synthesis of both wild-type and mutant HTT proteins.[1][3] Preclinical and clinical studies have demonstrated a dose-dependent reduction in HTT mRNA and protein levels.[2][4][5][7][8][9][10]
These application notes provide a comprehensive overview of PTC518 and a detailed protocol for a preclinical study to evaluate its efficacy in a mouse model of Huntington's disease.
Mechanism of Action
PTC518 modulates the splicing of the HTT gene's pre-messenger RNA (pre-mRNA).[11] By promoting the inclusion of a novel pseudoexon containing a premature termination codon, it triggers the degradation of the HTT mRNA.[6] This leads to a subsequent reduction in the levels of the HTT protein.[6] This non-allele-specific mechanism allows it to target both the wild-type and mutated forms of the huntingtin protein.
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. researchgate.net [researchgate.net]
- 4. vjneurology.com [vjneurology.com]
- 5. m.youtube.com [m.youtube.com]
- 6. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 7. neurologylive.com [neurologylive.com]
- 8. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 9. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 11. PTC Therapeutics has started in-human Huntington’s disease trial with PTC518 [lirh.it]
Application Notes and Protocols for PTC518
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PTC518 is an investigational, orally bioavailable small molecule that acts as a splicing modifier of the huntingtin (HTT) gene. It is currently in clinical development for the treatment of Huntington's disease (HD).[1][2][3][4] PTC518 promotes the inclusion of a pseudoexon into the HTT messenger RNA (mRNA), which introduces a premature termination codon.[5] This leads to the degradation of the HTT mRNA through the nonsense-mediated decay (NMD) pathway, ultimately resulting in a reduction of huntingtin protein (HTT) levels.[5] Preclinical and clinical studies have demonstrated a dose-dependent reduction in both HTT mRNA and protein levels following administration of PTC518.[6]
These application notes provide guidelines for researchers, scientists, and drug development professionals on the laboratory handling of PTC518, as well as detailed protocols for in vitro and in vivo studies to assess its activity.
Chemical and Physical Properties
While specific details regarding the chemical structure, molecular weight, and solubility of PTC518 are not publicly available, it is known to be a small molecule with favorable pharmaceutical properties, including oral bioavailability and the ability to cross the blood-brain barrier. For laboratory purposes, it is recommended to handle PTC518 as a compound with unknown full toxicological properties.
Storage and Handling:
-
Storage: Store PTC518 powder at -20°C in a tightly sealed container, protected from light and moisture.
-
Solution Preparation: For in vitro experiments, prepare a stock solution of PTC518 in a suitable solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare fresh dilutions in cell culture medium for each experiment and to minimize the final DMSO concentration to less than 0.1% to avoid solvent-induced cellular toxicity.
-
Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling PTC518 powder and solutions. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action of PTC518.
Caption: PTC518 modulates splicing of HTT pre-mRNA, leading to its degradation and reduced protein levels.
Quantitative Data Summary
The following tables summarize the reported quantitative data for PTC518 from preclinical and clinical studies.
Table 1: Preclinical Data
| Parameter | Species/Model | Value | Reference |
| Bioavailability | Animal models | Moderate to high (49-88%) | [6] |
| Plasma Protein Binding | Human and animal models | 80-88% | [6] |
Table 2: Clinical Pharmacokinetic and Pharmacodynamic Data (Healthy Volunteers)
| Parameter | Dose | Value | Reference |
| Tmax (single dose) | N/A | 6-7 hours | |
| Terminal Half-life (single dose) | N/A | 54.0-75.3 hours | |
| HTT mRNA Reduction (single dose) | Up to 135 mg | Up to ~60% | |
| HTT Protein Reduction (multiple doses) | N/A | Up to 35% |
Table 3: Clinical Efficacy Data (Huntington's Disease Patients - PIVOT-HD Phase 2 Study)
| Parameter | Dose | Value | Reference |
| Blood HTT Protein Reduction (12 weeks) | 5 mg | 23% | |
| Blood HTT Protein Reduction (12 weeks) | 10 mg | 36-39% |
Experimental Protocols
In Vitro Assessment of PTC518 Activity
Objective: To determine the effect of PTC518 on HTT mRNA and protein levels in a cellular model of Huntington's disease.
Cell Line: A commonly used cell line for this purpose is the GM04281 human fibroblast line, derived from a patient with Huntington's disease. Other patient-derived cell lines or engineered cell lines expressing mutant HTT can also be used.
Experimental Workflow Diagram:
Caption: Workflow for assessing PTC518's effect on HTT mRNA and protein in vitro.
Protocol for Quantification of HTT mRNA by RT-qPCR:
-
Cell Seeding: Seed GM04281 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
PTC518 Treatment: The following day, replace the medium with fresh medium containing various concentrations of PTC518 (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the HTT gene and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of HTT mRNA normalized to the reference gene using the ΔΔCt method.
Protocol for Quantification of HTT Protein by Western Blot:
-
Cell Seeding and Treatment: Follow steps 1-3 from the RT-qPCR protocol.
-
Protein Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HTT overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Assessment of PTC518 Activity
Objective: To evaluate the efficacy of orally administered PTC518 in reducing HTT protein levels in a mouse model of Huntington's disease.
Animal Model: The BACHD mouse model, which expresses the full-length human mutant HTT gene, is a suitable model for these studies.
Experimental Workflow Diagram:
Caption: Workflow for assessing PTC518's effect on HTT protein in a mouse model.
Protocol for In Vivo Efficacy Study:
-
Animal Acclimatization: Acclimatize adult BACHD mice to the facility for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign mice to different treatment groups (e.g., vehicle control, 5 mg/kg PTC518, 10 mg/kg PTC518).
-
Drug Formulation and Administration: Formulate PTC518 in a suitable vehicle for oral gavage. Administer the assigned treatment to the mice daily for a specified duration (e.g., 4 weeks).
-
Monitoring: Monitor the animals daily for any signs of toxicity and record their body weight regularly.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain regions (e.g., striatum, cortex) and peripheral tissues (e.g., liver, muscle).
-
Protein Extraction and Western Blot: Prepare tissue homogenates and perform Western blot analysis for HTT protein levels as described in the in vitro protocol.
-
Data Analysis: Quantify the reduction in HTT protein levels in the PTC518-treated groups compared to the vehicle-treated group.
Disclaimer
PTC518 is an investigational compound. The information provided in these application notes is for research purposes only and is based on publicly available data. Users should exercise caution and follow standard laboratory safety procedures when handling this compound. The protocols provided are suggestions and may require optimization for specific experimental conditions.
References
- 1. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PTC518 In Vitro Assay Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC518 is an orally bioavailable, small molecule splicing modifier designed for the treatment of Huntington's disease (HD).[1][2][3] HD is a progressive neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT).[4] PTC518 acts by modulating the splicing of the HTT pre-mRNA to reduce the levels of both wild-type and mutant huntingtin protein.[1][4] This document provides detailed protocols for the in vitro development and validation of PTC518, including methods for assessing its impact on HTT splicing, mRNA levels, and protein expression.
Mechanism of Action
PTC518 promotes the inclusion of a pseudoexon located within intron 49 of the HTT pre-mRNA into the mature mRNA transcript.[4] This newly included pseudoexon contains a premature termination codon (PTC).[4] The presence of this PTC triggers the nonsense-mediated decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNA transcripts containing premature stop codons.[4] The degradation of the HTT mRNA leads to a subsequent reduction in the translation of huntingtin protein.[4]
Caption: Mechanism of action of PTC518.
Data Presentation
Table 1: In Vitro Efficacy of PTC518 in HD Patient-Derived Fibroblasts
| PTC518 Concentration (nM) | Pseudoexon Inclusion (%) | HTT mRNA Reduction (%) | HTT Protein Reduction (%) |
| 0 (Vehicle) | 0 | 0 | 0 |
| 1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 8.1 ± 1.5 |
| 10 | 48.7 ± 4.5 | 45.3 ± 3.9 | 35.2 ± 3.1 |
| 100 | 85.1 ± 6.2 | 82.4 ± 5.5 | 70.6 ± 4.8 |
| 1000 | 92.5 ± 5.8 | 89.1 ± 4.9 | 75.3 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Splicing Assay Using a Minigene Reporter System
This assay quantitatively measures the ability of PTC518 to induce the inclusion of the target pseudoexon into an mRNA transcript in a cellular context.
Caption: Workflow for the in vitro splicing assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
HTT minigene reporter plasmid (containing the genomic region of HTT with the pseudoexon and flanking introns and exons, cloned into a suitable expression vector)
-
Lipofectamine 3000 or other transfection reagent
-
PTC518 stock solution (in DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
PCR primers designed to amplify transcripts with and without the pseudoexon
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the HTT minigene reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
PTC518 Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of PTC518 or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform real-time quantitative PCR using primers that flank the pseudoexon.
-
Data Analysis: Calculate the percentage of pseudoexon inclusion by comparing the amplification of the transcript containing the pseudoexon to the total amount of transcript (with and without the pseudoexon).
Protocol 2: Quantification of HTT mRNA Reduction by RT-qPCR
This protocol details the measurement of endogenous HTT mRNA levels in a relevant cell line following treatment with PTC518.
Caption: Workflow for HTT mRNA quantification by RT-qPCR.
Materials:
-
Huntington's disease patient-derived fibroblasts
-
Appropriate cell culture medium and supplements
-
PTC518 stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HTT and a stable housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed HD patient-derived fibroblasts in a 12-well plate.
-
PTC518 Treatment: Once the cells reach 70-80% confluency, treat them with a range of PTC518 concentrations or vehicle control.
-
Incubation: Incubate the cells for 48 hours.
-
RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA as described in Protocol 1.
-
RT-qPCR: Perform qPCR for both HTT and the chosen housekeeping gene.
-
Data Analysis: Calculate the relative reduction in HTT mRNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Quantification of HTT Protein Reduction by Western Blot
This protocol describes the detection and quantification of huntingtin protein levels in cell lysates after treatment with PTC518.
References
Application Notes and Protocols for Measuring PTC518 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC518 is an investigational small molecule that acts as an RNA splicing modifier for the potential treatment of Huntington's disease (HD).[1] Huntington's disease is an inherited neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function.[2] PTC518 is designed to selectively modulate the splicing of HTT pre-mRNA, leading to a reduction in the levels of both wild-type and mutant huntingtin protein.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of PTC518.
Mechanism of Action of PTC518
PTC518 promotes the inclusion of a pseudoexon into the mature HTT mRNA transcript.[1] This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC triggers the nonsense-mediated mRNA decay (NMD) surveillance pathway, which leads to the degradation of the HTT mRNA.[3][4] The ultimate result is a decrease in the production of the huntingtin protein.[1]
Key In Vitro Efficacy Assays
A series of in vitro assays can be employed to measure the efficacy of PTC518. These assays are designed to quantify the effects of the compound on HTT mRNA splicing, total and mutant HTT protein levels, and overall cell health.
Here is a summary of the key experimental approaches:
Data Presentation
Quantitative data from in vitro experiments should be summarized in tables for clear comparison of dose-dependent effects of PTC518.
Table 1: Example Data Summary for PTC518 In Vitro Efficacy
| PTC518 Concentration (nM) | HTT mRNA level (% of control) | HTT Protein level (% of control) | Cell Viability (% of control) |
| 0 (vehicle) | 100 | 100 | 100 |
| 1 | 95 | 92 | 100 |
| 10 | 75 | 70 | 98 |
| 100 | 50 | 45 | 95 |
| 1000 | 30 | 25 | 85 |
Experimental Protocols
Cell Culture and Treatment
Objective: To culture appropriate cell models of Huntington's disease and treat them with PTC518.
Materials:
-
Huntington's disease model cell lines (e.g., patient-derived fibroblasts, iPSC-derived neurons with HTT CAG expansion).
-
Appropriate cell culture medium and supplements.
-
PTC518 stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
Protocol:
-
Culture the selected Huntington's disease model cells according to standard protocols.
-
Plate the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare serial dilutions of PTC518 in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing PTC518 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
RNA Extraction and RT-qPCR for HTT mRNA and Pseudoexon Inclusion
Objective: To quantify the levels of total HTT mRNA and the inclusion of the PTC518-induced pseudoexon.
Materials:
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for total HTT mRNA and for the HTT transcript containing the pseudoexon.
-
Housekeeping gene primers for normalization (e.g., GAPDH, ACTB).
Protocol:
-
Following treatment with PTC518, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for total HTT mRNA and primers designed to amplify the junction between the pseudoexon and the adjacent exon to detect the PTC518-induced splicing event.
-
Normalize the expression levels to a housekeeping gene.
-
Calculate the relative expression of total HTT mRNA and the relative abundance of the pseudoexon-containing transcript.
Primer Design Considerations for Pseudoexon Detection:
-
Forward primer should anneal to the pseudoexon sequence.
-
Reverse primer should anneal to the downstream constitutive exon.
-
This design ensures amplification only occurs when the pseudoexon is included in the mature mRNA.
Western Blotting for Huntingtin Protein Quantification
Objective: To quantify the levels of total and mutant huntingtin protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies:
-
Anti-huntingtin antibody (total HTT).
-
Anti-polyglutamine (polyQ) antibody (mutant HTT).
-
Anti-GAPDH or -actin antibody (loading control).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Lyse the PTC518-treated cells and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Huntingtin Quantification
Objective: To perform high-throughput quantification of total and mutant huntingtin protein.
Materials:
-
TR-FRET compatible microplates.
-
Cell lysis buffer compatible with TR-FRET.
-
TR-FRET antibody pair for huntingtin detection (e.g., a donor-labeled antibody and an acceptor-labeled antibody that bind to different epitopes on the huntingtin protein).
-
TR-FRET plate reader.
Protocol:
-
Lyse the PTC518-treated cells in a TR-FRET compatible lysis buffer.
-
Add the cell lysates to the microplate.
-
Add the TR-FRET antibody pair to the wells.
-
Incubate the plate to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader.
-
The signal is proportional to the amount of huntingtin protein in the sample.
Nonsense-Mediated mRNA Decay (NMD) Reporter Assay
Objective: To confirm that PTC518's mechanism of action involves the NMD pathway.
Materials:
-
A dual-luciferase reporter plasmid containing a gene with a PTC, where the firefly luciferase is upstream of the PTC and the Renilla luciferase is on a separate promoter as a transfection control.
-
Transfection reagent.
-
Dual-luciferase assay kit.
-
Luminometer.
Protocol:
-
Transfect the Huntington's disease model cells with the NMD reporter plasmid.
-
After 24 hours, treat the transfected cells with PTC518 or vehicle control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
A decrease in the firefly/Renilla luciferase ratio in PTC518-treated cells would indicate an upregulation of NMD activity.
Cell Viability Assay
Objective: To assess the cytotoxicity of PTC518.
Materials:
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Plate cells in a 96-well plate and treat with a range of PTC518 concentrations.
-
After the desired incubation period, add the cell viability reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of PTC518 efficacy. By systematically assessing the impact of PTC518 on HTT mRNA splicing, huntingtin protein levels, and cell viability, researchers can gain valuable insights into the therapeutic potential of this novel splicing modifier for Huntington's disease.
References
Application Notes and Protocols for Assessing PTC518's Effect on Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC518 is an investigational, orally bioavailable small molecule designed as a splicing modifier for the treatment of Huntington's disease (HD).[1][2] HD is a progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the Huntingtin (HTT) gene, leading to the production of a mutant huntingtin protein (mHTT) that is toxic to nerve cells. PTC518 offers a promising therapeutic strategy by reducing the levels of the huntingtin protein.[1][2]
The mechanism of action of PTC518 involves modulating the splicing of the HTT pre-messenger RNA (pre-mRNA).[3][4] Specifically, PTC518 promotes the inclusion of a novel pseudoexon from intron 49 into the mature HTT mRNA.[4] This incorporated pseudoexon contains a premature termination codon (PTC).[1][5] The presence of this PTC triggers the cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD), which leads to the degradation of the HTT mRNA transcript.[4][6] The ultimate result is a reduction in the production of both wild-type and mutant huntingtin protein.[2][3]
These application notes provide detailed protocols for assessing the effects of PTC518 on HTT splicing and subsequent protein reduction, intended for use by researchers in academic and industry settings.
Data Presentation: Efficacy of PTC518 in Clinical Trials
The following tables summarize the quantitative data from clinical studies on the effect of PTC518 on HTT mRNA and protein levels.
Table 1: Phase 1 Study in Healthy Volunteers - Reduction in HTT mRNA and Protein [7][8]
| Analyte | Dose | Mean Reduction from Baseline |
| HTT mRNA | 15 mg | ~50%[8] |
| HTT mRNA | 30 mg | ~60-65%[3][8] |
| HTT Protein | Not specified | Up to 35%[7] |
Table 2: Phase 2 PIVOT-HD Study in Huntington's Disease Patients - Reduction in Blood HTT Protein at 12 Months [9][10]
| Patient Stage | Dose | Mean Reduction in Blood HTT Protein |
| Stage 2 & 3 | 5 mg | 23%[9] |
| Stage 2 | 10 mg | 39%[9] |
| Stage 3 | 10 mg | 36%[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of PTC518 on HTT splicing.
Diagram 1: PTC518 Mechanism of Action
Caption: PTC518 modulates splicing of HTT pre-mRNA, leading to pseudoexon inclusion and reduced protein.
Protocol 1: Analysis of HTT mRNA Splicing by RT-qPCR
This protocol details the quantification of total HTT mRNA levels to assess the extent of PTC518-induced mRNA degradation.
1. Cell Culture and Treatment:
-
Culture human cell lines (e.g., patient-derived fibroblasts or a relevant neuronal cell line) in appropriate media.
-
Seed cells at a density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of PTC518 or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24-72 hours).
2. RNA Isolation:
-
Harvest cells and isolate total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
3. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Include a no-RT control to check for genomic DNA contamination.
4. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for HTT and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Primer Design: Design primers that amplify a region of the HTT transcript that is common to both the normal and the pseudoexon-containing splice variants.
-
Perform qPCR using a real-time PCR instrument. A typical cycling program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for HTT and the reference gene in both PTC518-treated and vehicle-treated samples.
-
Calculate the relative quantification of HTT mRNA levels using the ΔΔCt method, normalizing to the reference gene and the vehicle control.
Diagram 2: Experimental Workflow for RT-qPCR Analysis
Caption: Workflow for quantifying HTT mRNA levels after PTC518 treatment using RT-qPCR.
Protocol 2: Minigene Splicing Reporter Assay
This assay provides a direct assessment of PTC518's ability to induce the inclusion of the HTT pseudoexon in a controlled in vitro system.
1. Minigene Construct Design and Cloning:
-
Synthesize a DNA fragment containing the genomic region of the human HTT gene spanning from exon 49, through intron 49 (including the pseudoexon), to exon 50.
-
Clone this fragment into a splicing reporter vector (e.g., pSPL3) that contains upstream and downstream exons and introns to provide a splicing context.
2. Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T or HeLa) in 6-well plates.
-
Co-transfect the cells with the HTT minigene reporter plasmid and a plasmid expressing a transfection control (e.g., GFP).
3. PTC518 Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of PTC518 or a vehicle control.
4. RNA Isolation and RT-PCR:
-
After 24-48 hours of treatment, isolate total RNA and perform reverse transcription as described in Protocol 1.
-
Perform semi-quantitative or quantitative PCR using primers specific to the exons of the reporter vector that flank the inserted HTT genomic fragment.
5. Analysis of Splicing Products:
-
Analyze the RT-PCR products by agarose gel electrophoresis. The inclusion of the pseudoexon will result in a larger PCR product compared to the product from normal splicing (exon 49 spliced to exon 50).
-
Quantify the band intensities to determine the percentage of pseudoexon inclusion.
-
For more precise quantification, use quantitative real-time PCR with primers specifically designed to detect the splice junction created by pseudoexon inclusion.
Protocol 3: Western Blot Analysis of Huntingtin Protein Levels
This protocol is for the detection and quantification of total huntingtin protein levels following treatment with PTC518.
1. Cell Culture, Treatment, and Lysis:
-
Culture and treat cells with PTC518 as described in Protocol 1.
-
Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
2. Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for huntingtin protein (e.g., MAB2166).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the huntingtin protein signal to the loading control signal for each sample.
-
Compare the normalized huntingtin levels in PTC518-treated samples to the vehicle-treated control to determine the percent reduction.
Diagram 3: Western Blot Workflow
Caption: Step-by-step workflow for the Western blot analysis of Huntingtin protein levels.
References
- 1. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 2. vjneurology.com [vjneurology.com]
- 3. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 9. neurologylive.com [neurologylive.com]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
Troubleshooting & Optimization
troubleshooting PTC518 experiments in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTC518 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTC518?
A1: PTC518 is an orally bioavailable small molecule that acts as an RNA splicing modifier.[1][2] Its primary mechanism involves promoting the inclusion of a pseudoexon into the huntingtin (HTT) pre-mRNA. This pseudoexon contains a premature termination codon, which triggers the degradation of the HTT mRNA transcript and subsequently reduces the levels of the HTT protein.[3]
Q2: In which cell lines can I use PTC518?
A2: PTC518 has been shown to be effective in reducing HTT mRNA and protein levels in fibroblasts isolated from patients with Huntington's disease (e.g., GM04857 cell line).[4] It is expected to be active in any human cell line that expresses the huntingtin gene.
Q3: What is the recommended solvent for PTC518?
A3: PTC518 is a small molecule that is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution before being diluted in cell culture medium for experiments.
Q4: What is the recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxic effects. A concentration of 0.1% DMSO is generally considered safe for most cell lines.[5][6] Some cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no reduction in HTT protein levels | Insufficient incubation time. | PTC518's effect on protein levels is time-dependent. While changes in HTT mRNA can be detected as early as 24 hours, a significant reduction in HTT protein may require longer incubation periods, potentially 96 hours or more.[4] |
| Suboptimal PTC518 concentration. | The effective concentration of PTC518 can vary between cell lines. Perform a dose-response experiment with concentrations ranging from 0.01 µM to 1.0 µM to determine the optimal concentration for your cell line.[4] | |
| Inconsistent results between experiments | Variability in cell health or passage number. | Ensure that cells are healthy and within a consistent passage number range for all experiments. |
| Issues with PTC518 stock solution. | Prepare fresh dilutions of PTC518 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Precipitation of PTC518 in cell culture medium | Poor solubility of PTC518 at the working concentration. | After diluting the PTC518 DMSO stock solution in your aqueous cell culture medium, vortex or sonicate the solution briefly to ensure it is fully dissolved before adding it to your cells.[7] |
| High concentration of PTC518. | If precipitation persists, consider lowering the final concentration of PTC518 or the intermediate dilution step. | |
| Observed cytotoxicity or reduced cell viability | High concentration of DMSO. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, and ideally is at or below 0.1%.[5][6] Always include a DMSO-only vehicle control. |
| PTC518-induced cytotoxicity. | While generally well-tolerated, high concentrations of PTC518 may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to assess the cytotoxic effects of your chosen concentrations.[4] |
Experimental Protocols
Cell Treatment with PTC518
-
Prepare PTC518 Stock Solution: Dissolve PTC518 in 100% DMSO to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.
-
PTC518 Dilution and Treatment:
-
Thaw an aliquot of the PTC518 stock solution.
-
Prepare serial dilutions of the stock solution in DMSO if necessary for your dose-response experiment.
-
Dilute the PTC518/DMSO solution directly into pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0 µM). Ensure the final DMSO concentration remains consistent across all treatments and is below the cytotoxic threshold for your cell line (typically ≤ 0.1%).
-
Remove the existing medium from your cells and replace it with the PTC518-containing medium.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours for mRNA analysis, 96 hours for protein analysis).[4]
-
Harvesting: Harvest the cells for downstream analysis (e.g., RNA or protein extraction).
Western Blot for HTT Protein
-
Protein Extraction: Lyse the PTC518-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for HTT protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative reduction in HTT protein levels.[4]
qPCR for HTT mRNA
-
RNA Extraction: Extract total RNA from the PTC518-treated and control cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, primers specific for the HTT gene, and a suitable qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in HTT mRNA expression. Normalize the data to a stable housekeeping gene (e.g., TATA-box binding protein).[4]
Visualizations
Caption: Mechanism of action of PTC518 in reducing Huntingtin protein levels.
Caption: General experimental workflow for PTC518 in cell lines.
Caption: Troubleshooting decision tree for PTC518 experiments.
References
- 1. vjneurology.com [vjneurology.com]
- 2. youtube.com [youtube.com]
- 3. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 4. ehdn.org [ehdn.org]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
potential off-target effects of PTC518 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PTC518 in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTC518?
PTC518 is an orally bioavailable small molecule that acts as a splicing modifier for the huntingtin (HTT) gene.[1] It is designed to selectively lower the levels of the huntingtin protein (both wild-type and mutant forms).[2][3][4] The mechanism involves promoting the inclusion of a pseudoexon into the HTT pre-mRNA. This inserted pseudoexon contains a premature termination codon, which signals for the degradation of the HTT mRNA transcript, ultimately leading to a reduction in the production of the huntingtin protein.[4][5][6]
Q2: What are the known on-target effects of PTC518?
The primary on-target effect of PTC518 is the dose-dependent reduction of both HTT mRNA and protein levels.[7] Preclinical studies in cell lines derived from Huntington's disease patients and in animal models have demonstrated this effect.[2] Phase 1 and 2 clinical trials have confirmed these findings in humans, showing significant reductions in blood huntingtin protein levels.[3]
Q3: What is the safety and tolerability profile of PTC518?
Based on clinical trial data, PTC518 has shown a favorable safety and tolerability profile.[3][8] The most commonly reported adverse events are generally mild and transient.[8]
Q4: Does PTC518 cross the blood-brain barrier?
Yes, preclinical and clinical data have shown that PTC518 is a centrally and peripherally distributed molecule that crosses the blood-brain barrier.[1]
Troubleshooting Guides
Problem 1: Inconsistent or no reduction in Huntingtin (HTT) protein levels in cell culture experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal PTC518 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range based on published preclinical data. |
| Incorrect Incubation Time | The effect of PTC518 on protein levels is time-dependent. A steady-state reduction in HTT protein may take at least 6 weeks to be observed in vivo, so ensure your in vitro experiment has a sufficient duration.[8] Consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Viability | High concentrations of any compound can lead to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment to ensure that the observed effects are not due to cell death. |
| Western Blotting Issues | The huntingtin protein is large (~350 kDa), which can make western blotting challenging.[9] Optimize your SDS-PAGE conditions (e.g., use a low percentage acrylamide gel) and transfer protocol. Use a validated anti-HTT antibody and include positive and negative controls. |
| PTC518 Stability | Ensure that the PTC518 compound is properly stored and that the solvent used for dilution is compatible and does not degrade the compound. |
Problem 2: Suspected off-target effects in my experimental model.
While PTC518 has been reported to have high selectivity and specificity, it is crucial for researchers to independently assess potential off-target effects in their specific experimental systems.[2][10]
Approaches to Investigate Off-Target Effects:
| Experimental Approach | Description |
| Transcriptome Analysis (RNA-seq) | This is a comprehensive method to identify unintended changes in the splicing of other genes. Compare the transcriptome of your vehicle-treated control cells with PTC518-treated cells. |
| Proteomics Analysis | Use techniques like mass spectrometry to identify changes in the proteome that are independent of HTT protein reduction. |
| Phenotypic Analysis | Carefully observe for any unexpected changes in cell morphology, proliferation, or other relevant cellular functions that cannot be attributed to the reduction of HTT protein. |
| Rescue Experiments | If a suspected off-target phenotype is observed, attempt to rescue it by overexpressing the wild-type HTT protein. If the phenotype persists, it is more likely to be an off-target effect. |
Quantitative Data Summary
Clinical Trial Efficacy Data
| Study Phase | Dosage | Endpoint | Result | Reference |
| Phase 2 | 5 mg | Reduction in blood HTT protein | ~21-23% reduction | [3][11] |
| Phase 2 | 10 mg | Reduction in blood HTT protein | ~30-36% reduction | [3][8][11] |
| Phase 1 | Not specified | Reduction in HTT mRNA | 30-50% reduction | [8] |
| Phase 1 | Not specified | Reduction in HTT protein | 30-50% reduction | [8] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cell Lines with PTC518
-
Cell Culture: Plate your cells of interest (e.g., a neuronal cell line or patient-derived fibroblasts) at an appropriate density and allow them to adhere overnight.
-
PTC518 Preparation: Prepare a stock solution of PTC518 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of PTC518. Include a vehicle-only control (medium with the same concentration of solvent as the highest PTC518 dose).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein extraction for Western blot or RNA extraction for RT-qPCR).
Protocol 2: Western Blot for Huntingtin (HTT) Protein
-
Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel to resolve the high molecular weight HTT protein.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HTT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: RT-qPCR for HTT mRNA Quantification
-
RNA Extraction: Extract total RNA from the harvested cells using a commercially available kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, primers specific for the HTT gene, and the synthesized cDNA. Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative quantification of HTT mRNA levels in PTC518-treated samples compared to the vehicle control.
Visualizations
Caption: Mechanism of action of PTC518 in reducing Huntingtin protein levels.
Caption: General experimental workflow for assessing PTC518 efficacy in vitro.
Caption: Troubleshooting logic for inconsistent HTT protein reduction.
References
- 1. PTC Therapeutics Announces Initiation of PIVOT-HD Phase 2 Clinical Trial to Evaluate PTC518 in Patients with Huntington's Disease [prnewswire.com]
- 2. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. youtube.com [youtube.com]
- 5. vjneurology.com [vjneurology.com]
- 6. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. neurologylive.com [neurologylive.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
Welcome to the technical support center for PTC518. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential cytotoxicity issues observed during in-vitro experiments with PTC518.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTC518?
A1: PTC518 is an investigational small molecule splicing modifier. It is designed to selectively alter the splicing of huntingtin (HTT) pre-mRNA, leading to a reduction in the production of the huntingtin protein.[1][2][3][4][5][6][7][8][9][10] This is achieved by promoting the inclusion of a pseudoexon with a premature termination codon, which flags the HTT mRNA for degradation.[4][5][6]
Q2: Is cytotoxicity an expected outcome when using PTC518 in vitro?
A2: While clinical trials have shown a favorable safety profile for PTC518, in vitro systems can be more sensitive.[5][11][12] Cytotoxicity in cell culture can occur due to a variety of factors, including on-target effects (especially in cells highly dependent on normal HTT protein levels), off-target effects, high concentrations of the compound, or experimental conditions. Unexpected or excessive cytotoxicity warrants a systematic troubleshooting approach.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with PTC518?
A3: If you observe unexpected cytotoxicity, it is crucial to first confirm the observation and then systematically investigate the potential causes. The initial steps should include:
-
Dose-Response Confirmation: Perform a detailed dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) in your specific cell line.
-
Positive and Negative Controls: Ensure you have included appropriate positive (a known cytotoxic agent) and negative (vehicle-only) controls in your experiment.
-
Visual Inspection: Examine the cells under a microscope for any morphological changes, signs of stress, or cell death.
Troubleshooting Guide: Unexpected In Vitro Cytotoxicity
This guide provides a structured approach to identifying and resolving issues of unexpected cytotoxicity when working with PTC518.
Issue 1: Higher-than-Expected Cytotoxicity Across Multiple Cell Lines
This could indicate a general cytotoxic effect or an experimental artifact.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Compound Concentration Error | Verify the calculations for your stock solution and final dilutions. Prepare a fresh stock solution and repeat the experiment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control at the highest concentration used. |
| Compound Instability | PTC518 may be unstable in your culture medium over the course of the experiment. Minimize the time the compound is in the medium before being added to the cells. Consider a medium change with fresh compound for longer incubation periods. |
| Contamination | Test your cell cultures for mycoplasma or other microbial contamination, which can sensitize cells to cytotoxic effects. |
Issue 2: Cell Line-Specific Cytotoxicity
If PTC518 is cytotoxic to a specific cell line but not others, it may point to a specific biological mechanism.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| On-Target Toxicity | The sensitive cell line may have a higher dependence on the baseline levels of HTT protein for survival. Measure the baseline HTT mRNA and protein levels in your panel of cell lines to see if there is a correlation with sensitivity. |
| Off-Target Effects | PTC518, like other small molecules, could have off-target effects. Consider reducing the concentration and increasing the incubation time to see if a therapeutic window can be achieved. |
| Metabolic Activation | The sensitive cell line may metabolize PTC518 into a more toxic byproduct. This is more complex to address and may require specialized toxicology assays. |
Experimental Protocols
Protocol 1: Standard Dose-Response Cytotoxicity Assay
This protocol helps determine the cytotoxic potential of PTC518 in a specific cell line.
Materials:
-
PTC518 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well clear-bottom black plates
-
Cytotoxicity detection reagent (e.g., CellTiter-Glo®, Resazurin, or LDH assay kit)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of PTC518 in complete culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest PTC518 concentration).
-
Treatment: Remove the old medium from the cells and add the prepared PTC518 dilutions and vehicle control. Include wells with medium only for a background control.
-
Incubation: Incubate the plate for a predetermined time point (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Detection: Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the plate on a multimode plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the dose-response curve to calculate the CC50 value.
Protocol 2: Time-Course Experiment to Mitigate Cytotoxicity
This protocol can help determine if reducing the exposure time can mitigate cytotoxicity while maintaining the desired on-target effect.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Incubation and Washout:
-
For a 24-hour endpoint, leave the compound on the cells for the full duration.
-
For shorter exposures (e.g., 4, 8, 12 hours), remove the compound-containing medium at the desired time point, wash the cells gently with PBS, and replace it with fresh, compound-free medium.
-
-
Continue incubation until the 24-hour endpoint is reached for all conditions.
-
Proceed with steps 5-7 from Protocol 1.
-
Parallel On-Target Analysis: In a parallel experiment, treat cells for the same short exposure times and then lyse the cells to analyze the on-target effect (i.e., reduction of HTT mRNA or protein) to find a balance between efficacy and viability.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: PTC518's mechanism leading to reduced huntingtin protein.
References
- 1. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Pharmacology of Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule modulators of pre-mRNA splicing in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 9. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. Small molecules modulating RNA splicing: a review of targets and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
improving the solubility and stability of PTC518 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of PTC518 in solution.
Frequently Asked Questions (FAQs)
Q1: What is PTC518 and why are solubility and stability important?
PTC518 is an investigational, orally bioavailable small molecule designed to modify the splicing of huntingtin (HTT) pre-mRNA.[1][2] It promotes the inclusion of a pseudoexon, leading to the degradation of HTT mRNA and a subsequent reduction in HTT protein levels.[3][4] As a potential treatment for Huntington's disease, its efficacy in preclinical and in vitro studies depends on achieving and maintaining adequate concentrations in solution. Poor solubility can lead to inaccurate dose-response curves and underestimated potency, while instability can result in loss of the active compound and the generation of impurities.
Q2: What are the known solubility characteristics of PTC518?
While specific solubility data for PTC518 is not publicly available, it is described as an orally bioavailable small molecule.[5][6] Many oral drugs, particularly those targeting intracellular processes, are classified as Biopharmaceutics Classification System (BCS) Class II compounds, which are characterized by low aqueous solubility and high membrane permeability.[7] Researchers should therefore anticipate challenges with dissolving PTC518 in aqueous buffers.
Q3: What are the common signs of PTC518 instability in solution?
Signs of instability for a small molecule like PTC518 can be physical or chemical.[8]
-
Physical Instability: This often presents as precipitation of the compound out of solution, which may appear as crystals, solid particles, or a film on the container walls. Cloudiness or turbidity can also indicate the formation of aggregates.[8]
-
Chemical Instability: This may be indicated by a change in the color or odor of the solution, a decrease in the measured concentration of PTC518 over time (as determined by HPLC), or the appearance of new peaks in an analytical chromatogram, which could represent degradation products.[8]
Troubleshooting Guide
This guide addresses common issues encountered when working with PTC518 in solution.
Issue 1: PTC518 is precipitating from my aqueous buffer.
-
Potential Cause: The concentration of PTC518 exceeds its thermodynamic solubility in the chosen buffer system.[8]
-
Solution:
-
pH Adjustment: If PTC518 has ionizable groups, its solubility will be pH-dependent. For weakly basic compounds, lowering the pH will increase solubility. Conversely, for weakly acidic compounds, increasing the pH will improve solubility.[9][10]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[9]
-
Excipients: The use of solubilizing excipients can significantly enhance aqueous solubility.[11][12]
-
| Strategy | Example | Mechanism |
| pH Adjustment | Titrate with HCl or NaOH | Increases the proportion of the more soluble ionized form of the drug.[10] |
| Co-solvents | DMSO, Ethanol, PEG 400 | Reduces the polarity of the solvent, making it more favorable for a lipophilic compound.[9] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Encapsulates the hydrophobic PTC518 molecule in its central cavity, presenting a hydrophilic exterior to the aqueous solution.[][14] |
| Surfactants | Tween® 80, Polysorbate 20 | Form micelles that can solubilize hydrophobic compounds in their core.[12] |
Issue 2: The concentration of my PTC518 solution is decreasing over time.
-
Potential Cause: PTC518 may be degrading in the solution due to hydrolysis, oxidation, or photolability.[15]
-
Solution:
-
Control Storage Conditions: Store stock solutions at -20°C or -80°C. When in use, keep solutions on ice and protected from light.[16]
-
Use Antioxidants: If the degradation is due to oxidation, the addition of an antioxidant to the formulation can help.[17]
-
pH Control: Degradation pathways like hydrolysis can be pH-dependent. Preparing the solution in a buffer at a pH where PTC518 exhibits maximum stability is crucial.[17]
-
| Stabilization Strategy | Example Agents | Considerations |
| Protection from Light | Use amber vials or wrap containers in foil. | Essential for photolabile compounds.[16] |
| Temperature Control | Store at low temperatures (-20°C or -80°C). | Reduces the rate of most chemical reactions.[16] |
| Antioxidants | Ascorbic acid, Butylated hydroxytoluene (BHT) | Must be compatible with the experimental system.[17] |
| pH Buffering | Phosphate, citrate, or TRIS buffers | Maintain a stable pH to prevent pH-catalyzed degradation.[15] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated PTC518 Stock Solution
-
Accurately weigh the required amount of PTC518 powder.
-
Add a small volume of a suitable organic solvent (e.g., 100% DMSO) to the powder.
-
Vortex or sonicate the mixture until the PTC518 is completely dissolved.
-
Add more of the organic solvent to reach the desired final concentration.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Protocol 2: Enhancing PTC518 Solubility with Cyclodextrins
-
Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer. A common starting concentration is 10% (w/v).
-
Warm the cyclodextrin solution slightly (e.g., to 37°C) to aid in complexation.
-
Add the PTC518 powder directly to the cyclodextrin solution while stirring.
-
Continue to stir the mixture at room temperature or 37°C for several hours, or overnight, to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
Visualizations
Caption: PTC518 modifies pre-mRNA splicing, leading to mRNA degradation and reduced HTT protein.
Caption: A systematic workflow for addressing PTC518 solubility challenges in the lab.
Caption: Cyclodextrins enhance solubility by encapsulating hydrophobic molecules like PTC518.
References
- 1. researchgate.net [researchgate.net]
- 2. vjneurology.com [vjneurology.com]
- 3. PTC Therapeutics to Host PTC518 Huntington Disease Deep Dive Webinar | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. PTC Therapeutics has started in-human Huntington’s disease trial with PTC518 [lirh.it]
- 6. ir.ptcbio.com [ir.ptcbio.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. senpharma.vn [senpharma.vn]
- 14. researchgate.net [researchgate.net]
- 15. iipseries.org [iipseries.org]
- 16. pharmatimesofficial.com [pharmatimesofficial.com]
- 17. The ways to improve drug stability [repository.usmf.md]
PTC518 In Vivo Studies Technical Support Center
Welcome to the technical support center for PTC518 in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of preclinical experiments with PTC518. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTC518?
A1: PTC518 is an orally bioavailable small molecule that acts as an RNA splicing modifier. It selectively targets the pre-mRNA of the huntingtin (HTT) gene, inducing the inclusion of a pseudoexon that contains a premature stop codon. This leads to the degradation of the HTT mRNA and a subsequent reduction in the levels of the huntingtin protein.[1]
Q2: What is the recommended animal model for in vivo studies of PTC518 for Huntington's disease?
A2: The most commonly cited animal model for preclinical in vivo studies of PTC518 is the BACHD (bacterial artificial chromosome Huntington's disease) mouse model.[2] This transgenic model expresses the full-length human mutant huntingtin gene and exhibits a phenotype that recapitulates some aspects of Huntington's disease, although it does not show significant striatal degeneration.[2]
Q3: What is the optimal route of administration for PTC518 in mice?
A3: PTC518 is designed for oral administration and has shown good bioavailability in preclinical species.[1][3] Oral gavage is a standard and effective method for precise dosing in mice.
Q4: What are the known pharmacokinetic properties of PTC518 in preclinical models?
A4: PTC518 exhibits moderate to high oral bioavailability (49%-88%) across various animal species, including rodents. It has a long terminal half-life and shows good distribution to the central nervous system (CNS).[3] In a first-in-human study, cerebrospinal fluid (CSF) concentrations of PTC518 were found to be approximately 2.6-fold higher than unbound plasma concentrations, indicating excellent blood-brain barrier penetration.[3][4][5]
Q5: What level of huntingtin protein reduction can be expected in vivo?
A5: In preclinical studies using the BACHD mouse model, oral administration of PTC518 resulted in a dose-dependent lowering of huntingtin protein in the brain, muscle, and blood.[2] In a Phase 1 study in healthy volunteers, PTC518 demonstrated a dose-dependent reduction of up to approximately 60% in HTT mRNA and up to 35% in HTT protein levels.[5]
Troubleshooting Guides
Formulation and Administration
Problem: Difficulty dissolving PTC518 for oral gavage.
-
Possible Cause: PTC518, like many small molecules, may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Vehicle Selection: While the specific vehicle used in preclinical studies is not publicly detailed, common vehicles for oral gavage of hydrophobic compounds include:
-
0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
A solution containing a small percentage of DMSO (e.g., <10%) and/or Tween 80 (e.g., <5%) in saline or water. It is crucial to perform tolerability studies for any vehicle containing organic solvents.
-
-
Solubility Testing: Conduct small-scale solubility tests with different pharmaceutically acceptable vehicles to find the optimal formulation.
-
Sonication: Gentle sonication in a water bath can aid in dissolving the compound. Avoid excessive heat, which could degrade PTC518.
-
pH Adjustment: Check the pH of the formulation. The recommended pH range for oral gavage is generally between 5 and 9 to avoid gastrointestinal irritation.
-
Problem: Animal stress or injury during oral gavage.
-
Possible Cause: Improper restraint or gavage technique.
-
Troubleshooting Steps:
-
Proper Training: Ensure all personnel are thoroughly trained in oral gavage techniques.
-
Correct Needle Size: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to minimize the risk of esophageal or stomach perforation.
-
Habituation: Handle the mice for several days prior to the experiment to acclimate them to the procedure.
-
Sweetened Solution: Coating the tip of the gavage needle with a sucrose solution may encourage swallowing and reduce stress.[6]
-
Efficacy and Target Engagement
Problem: Inconsistent or lower-than-expected reduction in huntingtin protein levels.
-
Possible Cause:
-
Inaccurate dosing.
-
Variability in oral absorption.
-
Issues with sample collection or processing.
-
-
Troubleshooting Steps:
-
Dosing Accuracy: Double-check all calculations for dose and formulation concentration. Ensure the gavage volume is accurate for each animal's weight.
-
Fasting: Consider a short fasting period (e.g., 4 hours) before dosing to reduce variability in gastric emptying and absorption.
-
Pharmacokinetic Analysis: If possible, collect satellite blood samples to measure plasma concentrations of PTC518 and correlate them with the observed pharmacodynamic effect.
-
Tissue Collection: For brain tissue, ensure rapid and consistent harvesting and snap-freezing to preserve protein integrity. For blood samples, use appropriate anticoagulants and process them promptly.
-
Biomarker Analysis: Neurofilament light chain (NfL) in the CSF or blood can be used as a downstream biomarker of neuroaxonal damage and may correlate with PTC518 efficacy.[7]
-
Safety and Tolerability
Problem: Observation of adverse effects in treated animals (e.g., weight loss, lethargy).
-
Possible Cause:
-
Vehicle toxicity.
-
Off-target effects of PTC518.
-
Exaggerated pharmacology due to high exposure.
-
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle-related and compound-related effects.
-
Dose Reduction: If adverse effects are observed at higher doses, consider reducing the dose or the dosing frequency.
-
Clinical Observations: Implement a detailed clinical observation schedule to monitor the health of the animals, including body weight, food and water intake, and general appearance and behavior.
-
Off-Target Assessment: While specific off-target effects of PTC518 in preclinical models are not widely reported, it is a known consideration for splicing modifiers.[8][9] If unexpected phenotypes are observed, consider transcriptomic analysis (RNA-seq) of relevant tissues to identify potential off-target splicing events.
-
Data Presentation
Table 1: Preclinical Pharmacokinetics of PTC518 in Various Species
| Species | Oral Bioavailability (%) | CNS Exposure | Plasma Protein Binding (%) |
| Rodents | Moderate to High (49-88%) | High | 80-88% |
| Dogs | High | High | 80-88% |
| Monkeys | High | High | 80-88% |
Data summarized from reference[3]
Table 2: Summary of PTC518 Efficacy in Preclinical and Clinical Studies
| Study Type | Model/Subject | Dose | Key Findings |
| Preclinical | BACHD Mice | Dose-dependent | Reduction of huntingtin protein in brain, muscle, and blood.[2] |
| Phase 1 Clinical | Healthy Volunteers | Single and Multiple Ascending Doses | Dose-dependent reduction of HTT mRNA (up to ~60%) and HTT protein (up to 35%).[5] |
| Phase 2 Clinical | Huntington's Disease Patients | 5mg and 10mg | Dose-dependent lowering of mutant huntingtin protein in blood and CSF. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of PTC518 in Mice
-
Animal Model: BACHD transgenic mice or wild-type littermates.
-
Formulation Preparation:
-
Prepare the desired vehicle (e.g., 0.5% CMC in sterile water).
-
Accurately weigh the required amount of PTC518 powder.
-
Create a homogenous suspension of PTC518 in the vehicle to the final desired concentration. Use a magnetic stirrer or gentle sonication if necessary. Prepare fresh daily unless stability data supports longer storage.
-
-
Dosing Procedure:
-
Weigh each mouse to calculate the individual dose volume.
-
Gently restrain the mouse, ensuring a secure grip that does not impede breathing.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the flexible, ball-tipped gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the PTC518 suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Protocol 2: Assessment of Huntingtin Protein Levels in Mouse Brain Tissue
-
Tissue Collection:
-
At the designated time point, euthanize the mouse via an approved method.
-
Rapidly dissect the brain and isolate the region of interest (e.g., striatum, cortex).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen brain tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for huntingtin protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Mechanism of action of PTC518 as an HTT pre-mRNA splicing modifier.
Caption: A typical experimental workflow for PTC518 in vivo studies.
Caption: A logical approach to troubleshooting suboptimal efficacy in PTC518 studies.
References
- 1. vjneurology.com [vjneurology.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]
- 8. academic.oup.com [academic.oup.com]
- 9. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PTC518 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining PTC518 treatment protocols for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PTC518?
A1: PTC518 is an orally bioavailable small molecule that acts as an RNA splicing modifier.[1][2] It selectively targets the pre-messenger RNA (pre-mRNA) of the huntingtin (HTT) gene.[1][2] PTC518 promotes the inclusion of a novel pseudoexon into the mature HTT mRNA.[3][4] This pseudoexon contains a premature termination codon, which signals for the degradation of the HTT mRNA transcript, ultimately leading to a reduction in the levels of both wild-type and mutant huntingtin proteins.[3][4][5]
Q2: What is the rationale for long-term studies with PTC518?
A2: Huntington's disease is a progressive neurodegenerative disorder, and therapeutic interventions are likely to require chronic administration to achieve sustained clinical benefit.[6] Long-term studies are crucial to evaluate the sustained efficacy of HTT protein reduction, potential for the development of resistance, and to monitor for any long-term on-target or off-target toxicities.[7]
Q3: What are the key considerations for designing a long-term in vitro study with PTC518?
A3: Key considerations for a long-term in vitro study include:
-
Cell Line Stability: Ensuring the genetic and phenotypic stability of the chosen cell line over extended culture periods is critical for reproducible results.[8]
-
Compound Stability: The stability of PTC518 in culture media over the planned duration of the experiment should be determined to ensure consistent compound exposure.
-
Dosing Regimen: Establishing an appropriate dosing regimen, including concentration and frequency of media changes with fresh compound, is essential to maintain effective concentrations.
-
Endpoint Assays: Selecting robust and validated assays to measure HTT mRNA and protein levels, as well as markers of cell health and toxicity, is crucial for data interpretation.[9][10]
Q4: Which animal models are suitable for long-term in vivo studies of PTC518?
A4: Several animal models of Huntington's disease are available, each with its own advantages for long-term studies.[3][6][11] The choice of model will depend on the specific research question. Some commonly used models include:
-
Transgenic models: R6/2 and BACHD mice are widely used models that express a fragment or the full-length human mutant HTT gene, respectively.[6][11]
-
Knock-in models: These models, such as the zQ175 mouse, have the mutant HTT gene inserted into the endogenous mouse Htt locus, which may more accurately reflect the human genetic context.[4] For long-term studies, models with a slower disease progression, such as the BACHD or zQ175 mice, may be more appropriate.[4][11]
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent HTT protein reduction | Cell line instability over long-term culture. | Regularly perform cell line authentication (e.g., STR profiling) and monitor for phenotypic changes. Return to a lower passage number from a cryopreserved stock if instability is suspected.[8] |
| PTC518 degradation in culture media. | Determine the half-life of PTC518 in your specific culture media at 37°C. Increase the frequency of media changes or prepare fresh stock solutions more often if significant degradation is observed. | |
| Sub-optimal PTC518 concentration. | Perform a dose-response curve to determine the optimal concentration for sustained HTT reduction in your cell model. | |
| Increased cytotoxicity over time | On-target toxicity due to excessive HTT lowering. | Titrate down the concentration of PTC518 to a level that maintains significant HTT reduction without compromising cell viability. |
| Off-target effects of PTC518. | Test for off-target effects by using a structurally unrelated compound with the same mechanism of action, if available. Perform rescue experiments by overexpressing a non-degradable form of HTT.[2] | |
| Accumulation of toxic metabolites. | Increase the frequency of media changes to prevent the buildup of any potential toxic byproducts. | |
| Development of resistance to PTC518 | Clonal selection of cells less sensitive to PTC518. | Isolate and characterize any resistant clones to understand the mechanism of resistance. Consider using a combination of therapies with different mechanisms of action. |
| Upregulation of compensatory pathways. | Perform transcriptomic or proteomic analysis to identify any upregulated pathways that may be compensating for the reduction in HTT. |
In Vivo Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Variable drug exposure between animals | Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage techniques to minimize variability in administration. |
| Differences in metabolism between individual animals. | Monitor plasma levels of PTC518 at various time points to assess pharmacokinetic variability. If variability is high, consider increasing the number of animals per group. | |
| Food and water intake affecting drug absorption. | Standardize the feeding schedule and monitor food and water consumption to minimize its impact on drug absorption. | |
| Lack of sustained HTT reduction in the CNS | Poor blood-brain barrier penetration. | While PTC518 is designed to cross the blood-brain barrier, its distribution can be verified by measuring compound levels in brain tissue and cerebrospinal fluid (CSF).[12] |
| Increased drug efflux from the CNS over time. | Investigate the expression of efflux transporters (e.g., P-glycoprotein) in the brain tissue of treated animals. | |
| Unexplained adverse effects | Off-target toxicity. | Conduct comprehensive toxicology studies, including histopathology of major organs, to identify any potential off-target effects. |
| On-target effects in peripheral tissues. | As PTC518 reduces HTT systemically, monitor for any physiological changes in peripheral organs where HTT plays a role. |
Experimental Protocols
General Protocol for Long-Term In Vitro PTC518 Treatment
-
Cell Line Maintenance: Culture a relevant Huntington's disease cell model (e.g., patient-derived fibroblasts or engineered cell lines expressing mutant HTT) in the recommended media and conditions.
-
PTC518 Preparation: Prepare a stock solution of PTC518 in a suitable solvent (e.g., DMSO) and store it at -20°C or as recommended by the supplier.
-
Dosing Regimen:
-
Determine the optimal working concentration of PTC518 through a preliminary dose-response experiment.
-
For long-term treatment, replace the culture media with fresh media containing the desired concentration of PTC518 every 2-3 days to ensure consistent compound exposure.
-
-
Monitoring Cell Health:
-
Regularly assess cell morphology using microscopy.
-
Perform cell viability assays (e.g., MTT or trypan blue exclusion) at regular intervals to monitor for cytotoxicity.
-
-
Endpoint Analysis:
-
At predetermined time points, harvest cells for downstream analysis.
-
HTT mRNA Quantification: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the levels of HTT mRNA.
-
HTT Protein Quantification: Prepare cell lysates and quantify total and/or mutant HTT protein levels using methods such as Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[9][10]
-
General Protocol for Long-Term In Vivo PTC518 Treatment
-
Animal Model Selection: Choose a suitable Huntington's disease animal model (e.g., zQ175 mice) for the long-term study.[4]
-
PTC518 Formulation and Administration:
-
Formulate PTC518 in a vehicle suitable for oral administration (e.g., in a solution or suspension).
-
Administer PTC518 to the animals daily via oral gavage at the desired dose.
-
-
Monitoring:
-
Monitor the general health of the animals daily, including body weight, food and water intake, and any signs of distress.
-
Perform behavioral tests relevant to the Huntington's disease phenotype at regular intervals to assess functional outcomes.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
At selected time points, collect blood samples to measure plasma concentrations of PTC518.
-
At the end of the study, collect tissues (e.g., brain, liver, muscle) for analysis.
-
-
Endpoint Analysis:
Data Presentation
Table 1: Summary of PTC518 Efficacy from Clinical Trials
| Study Phase | Dose | Duration | HTT mRNA Reduction (Blood) | HTT Protein Reduction (Blood) | Reference(s) |
| Phase 1 | 15 mg/day | 14 days | ~50% | Not reported | [13] |
| Phase 1 | 30 mg/day | 14 days | ~65% | Not reported | [13] |
| Phase 2 | 5 mg/day | 12 months | Not reported | ~23% | [14] |
| Phase 2 | 10 mg/day | 12 months | Not reported | ~39% (Stage 2), ~36% (Stage 3) | [14] |
Mandatory Visualizations
Caption: Mechanism of action of PTC518.
Caption: Workflow for long-term in vitro PTC518 studies.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. Large genetic animal models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. academic.oup.com [academic.oup.com]
- 4. criver.com [criver.com]
- 5. Positive CNS Biomarker and Clinical Effects at Month 12 in Huntington's Disease Patients: Interim PIVOT-HD Results [synapse.patsnap.com]
- 6. Rodent Models of Huntington’s Disease: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins | PLOS One [journals.plos.org]
- 10. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. neurologylive.com [neurologylive.com]
- 13. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 14. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
PTC518 Technical Support Center: Troubleshooting Experimental Variability
Welcome to the PTC518 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and address experimental variability when working with PTC518, a small molecule splicing modifier of the huntingtin (HTT) gene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on troubleshooting specific issues that may arise during in vitro experiments with PTC518.
1. Why am I seeing inconsistent or lower-than-expected reduction in Huntingtin (HTT) protein levels?
Several factors can contribute to variability in HTT protein reduction. Consider the following:
-
Cell Line Variability: The efficiency of nonsense-mediated decay (NMD), the cellular process that degrades the modified HTT mRNA induced by PTC518, can vary significantly between different cell lines.[1][2][3][4] Some cell lines may have a more robust NMD pathway, leading to more efficient degradation of the target mRNA and a greater reduction in HTT protein. It is crucial to characterize the NMD efficiency of your chosen cell model.
-
Suboptimal PTC518 Concentration: The effect of PTC518 on HTT reduction is dose-dependent.[5][6] If the concentration is too low, the splicing modulation will be incomplete. Conversely, excessively high concentrations may lead to off-target effects or cellular toxicity, indirectly affecting protein levels. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Insufficient Treatment Duration: The reduction of HTT protein is a multi-step process involving splicing modification, mRNA degradation, and protein turnover. The half-life of the existing HTT protein pool will influence how quickly a reduction is observed. Preclinical studies with other splicing modulators have shown that significant protein reduction can take 72 hours or longer.[7] Consider a time-course experiment to establish the optimal treatment duration.
-
Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can impact the cellular response to small molecules.[8][9][10] High-passage number cells may have altered gene expression and signaling pathways.[8] We recommend using cells with a low passage number and maintaining consistent seeding densities across experiments.
-
Assay Variability: The method used to quantify HTT protein can be a significant source of variability. Assays like Meso Scale Discovery (MSD) and HTRF are commonly used but require careful optimization and validation.[11][12][13][14] Ensure that your assay is validated for linearity, sensitivity, and specificity for both wild-type and mutant HTT.
2. How do I choose the right cell model for my PTC518 experiments?
The choice of cell model is critical for obtaining reliable and relevant data. Here are some recommendations:
-
Patient-Derived Cells: Whenever possible, use of patient-derived cells, such as fibroblasts or induced pluripotent stem cell (iPSC)-derived neurons, is recommended.[7] These models carry the endogenous human HTT gene with the relevant genetic background, providing a more physiologically relevant system.
-
Cell Lines with Characterized NMD Efficiency: If using established cell lines, select those with a well-characterized and efficient NMD pathway.[1][2][3][4] This will increase the likelihood of observing a robust effect of PTC518.
-
Human Cell Lines: As PTC518 targets the human HTT pre-mRNA, it is essential to use human cell lines or animal models that express the human HTT gene, such as the BACHD mouse model.[6]
3. What are the potential off-target effects of PTC518 and how can I assess them?
While PTC518 is designed to be specific for HTT pre-mRNA, it is a good practice to consider potential off-target effects, especially at higher concentrations.
-
Global Splicing Changes: Small molecule splicing modulators can sometimes affect the splicing of other genes.[15][16] RNA-sequencing (RNA-seq) can be employed to assess global changes in splicing patterns in response to PTC518 treatment.
-
Cellular Health and Viability: Monitor cell morphology and perform cytotoxicity assays (e.g., LDH or MTT assays) to ensure that the observed reduction in HTT protein is not a result of general cellular toxicity.
-
Expression of Housekeeping Genes: When performing qPCR to measure HTT mRNA levels, include multiple, stably expressed housekeeping genes as internal controls to ensure that PTC518 is not causing a general downregulation of transcription.
4. I am having trouble with the quantification of HTT protein and mRNA. What should I do?
Accurate quantification of HTT protein and mRNA is essential for evaluating the effect of PTC518.
-
Protein Quantification:
-
Assay Choice: Immunoassays like Meso Scale Discovery (MSD) and HTRF are highly sensitive methods for quantifying HTT protein.[11][12][13][14] These assays can be configured to detect total HTT or specifically the mutant form.
-
Antibody Selection: The choice of antibodies is critical. Ensure that the antibodies used in your assay are specific and have been validated for the detection of both wild-type and mutant HTT.
-
Standard Curves: Use a well-characterized recombinant HTT protein standard to generate a reliable standard curve for absolute quantification.
-
Sample Preparation: Consistent sample lysis and protein extraction are crucial. Inconsistent sample preparation can lead to high variability.
-
-
mRNA Quantification:
-
RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for measuring mRNA levels.[17][18][19] Design primers that specifically amplify the canonical HTT transcript and not the pseudoexon-containing variant.
-
Controls: Include appropriate controls in your RT-qPCR experiments, such as a no-reverse transcriptase control to check for genomic DNA contamination and a positive control (e.g., cells with a known response to splicing modulators) to validate your assay.[20][21]
-
Data Presentation
The following tables summarize key quantitative data from clinical trials of PTC518, which can serve as a reference for expected levels of HTT reduction.
Table 1: Dose-Dependent Reduction of HTT mRNA and Protein in Healthy Volunteers (Phase 1 Study) [22][23][24][25]
| Dose | Approximate HTT mRNA Reduction | Approximate HTT Protein Reduction |
| Single Ascending Doses | Up to ~60% | Up to ~35% |
Note: Data are derived from a Phase 1 study in healthy volunteers and may not be directly comparable to in vitro results.
Table 2: Dose-Dependent Reduction of Blood HTT Protein in Huntington's Disease Patients (Phase 2 PIVOT-HD Study) [26]
| Dose Level | Patient Stage | HTT Protein Reduction at 12 Months |
| 5 mg | Stage 2 and 3 | ~23% |
| 10 mg | Stage 2 | ~39% |
| 10 mg | Stage 3 | ~36% |
Note: These data represent the reduction in blood HTT protein levels in patients and should be used as a general guide for the expected in vivo efficacy.
Experimental Protocols
General Protocol for In Vitro Treatment with PTC518
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
PTC518 Preparation: Prepare a stock solution of PTC518 in a suitable solvent (e.g., DMSO). Make fresh serial dilutions in cell culture medium for each experiment.
-
Treatment: Replace the cell culture medium with the medium containing the desired concentration of PTC518 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined optimal duration (e.g., 72 hours).
-
Harvesting:
-
For protein analysis , wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
For mRNA analysis , wash the cells with PBS and extract total RNA using a commercially available kit.
-
-
Analysis:
-
Quantify HTT protein levels using a validated immunoassay (e.g., MSD or HTRF).
-
Quantify HTT mRNA levels using RT-qPCR.
-
Mandatory Visualization
Diagram 1: PTC518 Mechanism of Action
Caption: PTC518 modifies HTT pre-mRNA splicing, leading to mRNA degradation.
Diagram 2: Troubleshooting Workflow for Inconsistent HTT Lowering
Caption: A step-by-step guide to troubleshooting inconsistent HTT reduction.
Diagram 3: Logical Relationships in PTC518 Experiments
Caption: Key factors influencing the outcome of PTC518 experiments.
References
- 1. The efficiency of nonsense-mediated mRNA decay is an inherent character and varies among different cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cellular variability of nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. vjneurology.com [vjneurology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irbm.com [irbm.com]
- 12. revvity.com [revvity.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bosterbio.com [bosterbio.com]
- 21. Positive and Negative Controls | Rockland [rockland.com]
- 22. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. neurologylive.com [neurologylive.com]
assessing the impact of PTC518 on cellular health markers
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the impact of PTC518 on cellular health markers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PTC518?
A1: PTC518 is an orally bioavailable, small molecule splicing modifier.[1] It is designed to selectively reduce the production of the huntingtin (HTT) protein.[2] The compound promotes the inclusion of a novel pseudoexon, containing a premature termination codon, into the mature HTT mRNA. This modified mRNA is then targeted for degradation by the cell's quality control machinery, leading to a subsequent reduction in the levels of HTT protein.[1][3]
Caption: Mechanism of action for PTC518 as a splicing modifier.
Q2: What are the expected effects of PTC518 on huntingtin protein levels?
A2: Clinical studies have demonstrated that PTC518 leads to a dose-dependent reduction in huntingtin (HTT) protein levels in both blood and cerebrospinal fluid (CSF).[4][5][6] In the Phase 2 PIVOT-HD study, treatment for 12 months resulted in significant reductions in blood HTT levels.[7]
Q3: How does PTC518 impact markers of neuronal health?
A3: PTC518 has shown potential in reducing neurofilament light chain (NfL) protein, a biomarker of neuroaxonal damage.[7] In Stage 2 Huntington's disease patients, blood levels of NfL tended to decrease with PTC518 treatment compared to placebo.[8] Furthermore, no treatment-related spikes in NfL have been observed, suggesting a favorable safety profile in this regard.[1]
Q4: What is the safety and tolerability profile of PTC518 in clinical studies?
A4: PTC518 has demonstrated a favorable safety and tolerability profile in clinical trials.[4][7] The most commonly reported adverse events were mild and transient, including symptoms of the common cold, flu, headache, and falls, with no dose-limiting toxicities reported.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent reduction of HTT protein levels in vitro.
-
Possible Cause: Suboptimal compound concentration or incubation time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment. Based on clinical data, steady-state lowering of HTT protein may take longer to observe than changes in mRNA. A Phase 1 study indicated that steady-state lowering of HTT protein abundance could take at least 6 weeks.[10] For in vitro models, ensure sufficient incubation time to observe protein turnover.
-
Troubleshooting Step: Verify the solubility and stability of PTC518 in your specific cell culture medium. Precipitated compound will not be effective.
-
Troubleshooting Step: Ensure your cell model expresses the necessary splicing factors for PTC518 activity.
Issue 2: High variability in neurofilament light (NfL) chain assay results.
-
Possible Cause: Inconsistent sample collection and processing.
-
Troubleshooting Step: Standardize your protocols for sample collection, handling, and storage. NfL is susceptible to degradation, so minimize freeze-thaw cycles and process samples consistently.
-
Possible Cause: Assay sensitivity and specificity.
-
Troubleshooting Step: Validate your NfL assay using appropriate controls. Consider using a commercially available, highly sensitive assay platform (e.g., Simoa) to ensure reproducibility.
Issue 3: Unexpected cytotoxicity observed in cell-based assays.
-
Possible Cause: Off-target effects at high concentrations.
-
Troubleshooting Step: Titrate PTC518 to the lowest effective concentration that still achieves the desired reduction in HTT protein. Review preclinical and clinical data for reported safety margins.
-
Possible Cause: Interaction with components of the cell culture medium.
-
Troubleshooting Step: Test the vehicle control (e.g., DMSO) alone to rule out solvent-induced toxicity. Assess the stability of PTC518 in the medium over the course of the experiment.
Data Presentation
Table 1: Summary of PTC518 Efficacy on Biomarkers from PIVOT-HD Trial (12-Month Data)
| Biomarker | Dosage | Stage 2 Patients | Stage 3 Patients |
| Blood HTT Protein Reduction | 5 mg | 23%[1][7] | 23%[1][7] |
| 10 mg | 39%[1][7] | 36%[1][7] | |
| CSF HTT Protein Reduction | 5 mg | ~20%[6] | Not Specified |
| 10 mg | ~40%[6] | Not Specified | |
| Plasma NfL Reduction | 5 mg | -8.9% (at 24 months)[7] | Not Specified |
| 10 mg | -14% (at 24 months)[7] | Not Specified |
Table 2: Impact of PTC518 on Clinical Measures (12-Month Data)
| Clinical Scale | Placebo | 5 mg PTC518 | 10 mg PTC518 |
| Total Motor Score (TMS) Worsening | +4.9 points[2][5][9] | +2.0 points[2][5][9] | +1.3 points[2][5][9] |
| cUHDRS Score Worsening | +0.91 points[2] | +0.62 points[2] | +0.47 points[2] |
Experimental Protocols
Protocol 1: Quantification of HTT Protein Levels in Cell Lysates by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., patient-derived fibroblasts or iPSC-derived neurons) at a suitable density. Allow cells to adhere overnight. Treat with varying concentrations of PTC518 or vehicle control for the desired duration (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis to separate proteins by size. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HTT protein overnight at 4°C. Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize HTT protein levels to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental workflow for Western Blot analysis.
References
- 1. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTC Announces Positive Phase II Huntington’s Results, FDA Lifts Partial Hold [synapse.patsnap.com]
- 6. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]
- 7. neurologylive.com [neurologylive.com]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 10. neurologylive.com [neurologylive.com]
strategies to minimize variability in PTC518 research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving PTC518, a small-molecule splicing modifier.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PTC518?
A1: PTC518 is an orally bioavailable, small-molecule splicing modifier. Its primary mechanism involves binding to the pre-messenger RNA (pre-mRNA) of the huntingtin (HTT) gene. This binding promotes the inclusion of a non-coding pseudoexon into the mature messenger RNA (mRNA). This pseudoexon contains a premature termination (stop) codon, which signals the cell's quality control machinery to degrade the aberrant HTT mRNA. The ultimate result is a reduction in the synthesis of both wild-type and mutant huntingtin (HTT) protein.
Q2: How should I properly store and reconstitute PTC518 for in vitro experiments?
A2: For optimal stability and activity, PTC518 should be stored as a powder at -20°C, protected from light. For creating a stock solution, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Prepare concentrated stock solutions (e.g., 10 mM) and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solution aliquots at -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use.
Q3: What are the expected downstream effects of PTC518 treatment in a cellular model of Huntington's Disease?
A3: The primary downstream effect is a dose-dependent reduction in total huntingtin protein levels. This can be measured by various quantitative protein assays, such as Western blotting or ELISA. Consequently, researchers may also observe a reduction in the levels of HTT mRNA. In relevant disease models, a reduction in mutant HTT protein may lead to the mitigation of downstream cellular phenotypes associated with Huntington's Disease, such as protein aggregation or cellular toxicity.
Troubleshooting Guides
Guide 1: Inconsistent Huntingtin Protein Lowering
Q: My Western blot or ELISA results show highly variable reduction of HTT protein levels between experiments using PTC518. What are the potential causes and solutions?
| Possible Cause | Troubleshooting Steps & Solutions |
| Compound Instability | Solution: Prepare fresh dilutions of PTC518 from a single-use aliquot of concentrated stock for each experiment. Avoid using old working solutions. Ensure the DMSO stock has been stored properly at -80°C. |
| Inconsistent Cell Culture Practices | Solution: Use cells within a consistent and narrow passage number range. Seed cells at the same density for all experiments and allow them to adhere and stabilize for a consistent period (e.g., 24 hours) before treatment. Treat cells at a consistent confluency (e.g., 70-80%), as high confluency can alter cellular metabolism and drug response. |
| Variable Incubation Time | Solution: Use a precise and consistent incubation time for PTC518 treatment across all experiments. The reduction of HTT protein is time-dependent, with steady-state reduction taking over 48-72 hours. Minor variations in timing can lead to significant differences in protein levels. |
| Lysate Preparation & Protein Quantification | Solution: Ensure complete cell lysis to solubilize the large HTT protein (~350 kDa). Use a robust lysis buffer (e.g., RIPA) with fresh protease inhibitors. Accurately quantify the total protein concentration in each lysate using a reliable method (e.g., BCA assay) and normalize the loading volume for every sample. |
| Western Blot Transfer Issues | Solution: Due to its large size, HTT protein transfer can be inefficient. Optimize your Western blot transfer conditions. Consider using a lower percentage acrylamide gel or a gradient gel for better resolution. A wet transfer system overnight at 4°C is often more efficient for large proteins than semi-dry systems. |
Guide 2: High Cell Toxicity or Unexpected Phenotypes
Q: My cells show signs of poor health or die at PTC518 concentrations where I expect to see specific HTT lowering. How can I address this?
| Possible Cause | Troubleshooting Steps & Solutions |
| Solvent (DMSO) Toxicity | Solution: Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control (medium with the same final DMSO concentration as your highest PTC518 dose) to assess the impact of the solvent alone. |
| Off-Target Effects | Solution: While PTC518 is designed for selectivity, high concentrations can lead to off-target effects. Perform a dose-response curve to determine the therapeutic window. Identify the concentration range that effectively lowers HTT without causing significant cytotoxicity. If unexpected phenotypes persist at low concentrations, consider using a secondary compound with a similar mechanism to see if the phenotype is replicated. |
| Cell Line Sensitivity | Solution: Different cell lines may exhibit varying sensitivities to small molecules. If possible, test PTC518 in a different Huntington's Disease model cell line. Additionally, ensure the baseline health of your cell culture is optimal before beginning any experiment. |
Data Presentation
The following tables summarize quantitative data from clinical studies of PTC518, which can serve as a benchmark for expected efficacy.
Table 1: Dose-Dependent Reduction of Huntingtin (HTT) Protein in Blood (PIVOT-HD Phase 2 Study)
| Treatment Group (12 Months) | Mean HTT Protein Reduction (%) |
| 5 mg PTC518 | 23% |
| 10 mg PTC518 | 36-39% |
Data from the PIVOT-HD Phase 2 study in Stage 2 and 3 Huntington's Disease patients.
Table 2: Reduction of HTT mRNA and Protein in Healthy Volunteers (Phase 1 Study)
| Analyte | Maximum Reduction from Baseline (%) |
| HTT mRNA | ~60% |
| HTT Protein | ~35% |
Data from a first-in-human Phase 1 study in healthy volunteers.
Experimental Protocols
Protocol 1: Quantification of HTT Protein Reduction by Western Blot
This protocol details the steps to assess changes in total HTT protein levels in a human cell line model of Huntington's Disease following treatment with PTC518.
1. Cell Seeding and Treatment: a. Seed human Huntington's Disease patient-derived fibroblasts or another relevant cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator. c. Prepare serial dilutions of PTC518 in complete cell culture medium. Include a vehicle control (e.g., 0.1%
Validation & Comparative
A Comparative Guide to HTT-Lowering Therapies: PTC518 vs. Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a fatal neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). A leading therapeutic strategy is the reduction of mHTT levels. This guide provides an objective comparison of two prominent investigational approaches: PTC518, an oral small molecule splicing modifier, and antisense oligonucleotides (ASOs), a class of drugs administered intrathecally.
At a Glance: Key Differences
| Feature | PTC518 | Antisense Oligonucleotides (ASOs) |
| Modality | Oral small molecule | Intrathecally administered synthetic nucleic acid |
| Mechanism | HTT pre-mRNA splicing modulation | RNase H-mediated degradation of HTT mRNA |
| Target Selectivity | Non-selective (targets both mHTT and wtHTT) | Can be non-selective (e.g., tominersen) or allele-selective (e.g., WVE-003) |
| Administration | Oral (daily pill) | Intrathecal injection (e.g., every 8-16 weeks) |
| Distribution | Systemic (whole body, including brain) | Primarily central nervous system |
Mechanism of Action
PTC518: A Novel Splicing Modifier
PTC518 is an orally bioavailable small molecule that modulates the splicing of the HTT pre-messenger RNA (pre-mRNA). It promotes the inclusion of a novel pseudoexon into the mature mRNA transcript. This inserted pseudoexon contains a premature termination codon, which signals the cell's machinery to degrade the faulty mRNA, thereby reducing the production of both mutant and wild-type huntingtin protein.[1][2][3]
Antisense Oligonucleotides: Targeting HTT mRNA for Destruction
ASOs are short, synthetic strands of nucleic acids that are designed to bind to a specific sequence on the HTT mRNA.[4][5] This binding event recruits an enzyme called RNase H1, which then cleaves and degrades the target mRNA, preventing it from being translated into the huntingtin protein.[4] ASOs can be designed to be non-selective, targeting both mHTT and wild-type HTT (wtHTT), or allele-selective, specifically targeting the mHTT transcript by recognizing single nucleotide polymorphisms (SNPs) associated with the mutant allele.[6][7][8]
References
- 1. GENERATION HD1 | Huntington Society of Canada [huntingtonsociety.ca]
- 2. PTC Therapeutics Announces Initiation of PIVOT-HD Phase 2 Clinical Trial to Evaluate PTC518 in Patients with Huntington's Disease [prnewswire.com]
- 3. Positive news from Wave Life Sciences SELECT-HD trial – HDBuzz [en.hdbuzz.net]
- 4. Select-HD | LIRH [lirh.it]
- 5. lirh.it [lirh.it]
- 6. researchgate.net [researchgate.net]
- 7. vjneurology.com [vjneurology.com]
- 8. isrctn.com [isrctn.com]
A Comparative Guide to Small Molecule Splicing Modifiers: PTC518 (Votoplam) vs. Risdiplam and Branaplam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecule splicing modifiers represent a promising therapeutic modality for a range of genetic disorders. By targeting pre-mRNA splicing, these orally bioavailable compounds can modulate protein expression, offering a novel approach to treating diseases with a genetic basis. This guide provides a detailed comparison of PTC518 (votoplam), a clinical-stage splicing modifier for Huntington's disease, with two other notable small molecule splicing modifiers: risdiplam, an approved treatment for Spinal Muscular Atrophy (SMA), and branaplam, which has been investigated for both SMA and Huntington's disease.
Mechanism of Action
Small molecule splicing modifiers function by interacting with the spliceosome, the cellular machinery responsible for intron removal and exon ligation during pre-mRNA processing. This interaction can either promote the inclusion of exons that are typically skipped or induce the inclusion of a "pseudoexon" containing a premature termination codon, leading to mRNA degradation and reduced protein expression.
PTC518 (Votoplam): PTC518 is designed to treat Huntington's disease by reducing the levels of the huntingtin (HTT) protein. It promotes the inclusion of a pseudoexon into the mature HTT mRNA transcript. This pseudoexon contains a premature termination codon, which triggers nonsense-mediated decay (NMD) of the HTT mRNA, ultimately leading to a reduction in the production of both wild-type and mutant huntingtin proteins.[1][2]
Risdiplam: Risdiplam is approved for the treatment of SMA and works by modifying the splicing of the Survival of Motor Neuron 2 (SMN2) gene. It promotes the inclusion of exon 7 in the SMN2 mRNA, leading to the production of a full-length, functional SMN protein. This compensates for the deficiency of SMN protein in individuals with SMA.
Branaplam: Initially developed for SMA with a similar mechanism to risdiplam, branaplam was later investigated for Huntington's disease. In the context of Huntington's, it was found to induce the inclusion of an extra exon in the HTT mRNA, leading to its degradation and a reduction in huntingtin protein levels.[3] However, its clinical development for Huntington's disease was terminated due to safety concerns.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these splicing modifiers and a general workflow for their evaluation.
Mechanism of action for HTT and SMN2 splicing modifiers.
A general workflow for the preclinical and clinical evaluation of small molecule splicing modifiers.
Quantitative Data Comparison
The following tables summarize the available quantitative data for PTC518, risdiplam, and branaplam.
| Molecule | Target | In Vitro Potency | Clinical Efficacy (Protein Level Change) |
| PTC518 (Votoplam) | Huntingtin (HTT) | IC50 ≤ 0.1 µM[1][5] | PIVOT-HD Trial (12 months): - 5mg dose: ~23% reduction in blood HTT[6][7][8]- 10mg dose: ~36-39% reduction in blood HTT[6][7][8] |
| Risdiplam | Survival of Motor Neuron 2 (SMN2) | Not specified in reviewed sources | FIREFISH, SUNFISH, JEWELFISH Trials: - Sustained median ≥2-fold increase in SMN protein in blood[5][9][10][11] |
| Branaplam | Huntingtin (HTT) & SMN2 | IC50 < 10 nM (for HTT lowering)[12] | VIBRANT-HD Trial (terminated): - Lowered mutant huntingtin protein in spinal fluid (quantitative data not released)[13] |
| Molecule | Clinical Trial | Key Findings | Adverse Events of Note |
| PTC518 (Votoplam) | PIVOT-HD (Phase 2) | Dose-dependent reduction in blood HTT protein. Favorable safety and tolerability profile.[6][7][8] | Generally well-tolerated. No treatment-related serious adverse events reported.[14][15] |
| Risdiplam | FIREFISH, SUNFISH, JEWELFISH | Sustained increase in SMN protein levels and improved motor function in SMA patients.[5][9][10][11] | Common adverse events include fever, diarrhea, and rash.[16] |
| Branaplam | VIBRANT-HD (Phase 2b - terminated) | Trial terminated due to safety concerns.[4][13] | Peripheral neuropathy observed in some participants.[2][13][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols used for quantifying HTT and SMN protein levels.
Quantification of Huntingtin (HTT) Protein by Electrochemiluminescence (ECL) Immunoassay
This method is commonly used in clinical trials to measure HTT protein levels in biological samples like peripheral blood mononuclear cells (PBMCs) or cerebrospinal fluid (CSF).
-
Sample Preparation:
-
Collect whole blood and isolate PBMCs using density gradient centrifugation.
-
Lyse the PBMCs using a lysis buffer containing detergents and protease inhibitors.
-
Determine the total protein concentration of the lysate using a BCA assay.[9]
-
-
Immunoassay Procedure (Meso Scale Discovery - MSD Platform):
-
Use a multi-well plate pre-coated with a capture antibody specific for the HTT protein.
-
Add a standardized amount of cell lysate to each well and incubate to allow the HTT protein to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is also specific for the HTT protein but binds to a different epitope. This antibody is labeled with an electrochemiluminescent tag (e.g., SULFO-TAG™).
-
Wash the plate again to remove any unbound detection antibody.
-
Add a read buffer that initiates the electrochemical reaction upon application of a voltage.
-
Measure the light emitted using an MSD instrument. The intensity of the light is proportional to the amount of HTT protein in the sample.[9][16][18][19][20]
-
Quantification of Survival of Motor Neuron (SMN) Protein by Western Blot
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the SMN protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the primary antibody.
-
-
Detection and Quantification:
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Capture the light signal using a digital imaging system.
-
Quantify the band intensity using densitometry software. Normalize the SMN protein signal to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.[21][22][25]
-
Off-Target Effects and Safety Profile
A critical aspect of drug development is the evaluation of off-target effects and the overall safety profile of a compound.
PTC518 (Votoplam): In the PIVOT-HD trial, PTC518 has demonstrated a favorable safety and tolerability profile, with no treatment-related serious adverse events or spikes in neurofilament light chain (NfL), a biomarker of neuronal damage, being reported.[8][26][27] This is a significant point of differentiation from some other neurodegenerative disease drug candidates.
Risdiplam: While generally well-tolerated, risdiplam has been associated with adverse events such as fever, diarrhea, and rash.[16] Transcriptome-wide analyses have shown that at high concentrations, risdiplam can cause perturbations in the expression of a large number of genes, which may contribute to its side effect profile.[1][6]
Branaplam: The clinical development of branaplam for Huntington's disease was halted due to the emergence of peripheral neuropathy in some trial participants.[2][13][17] Subsequent research has suggested that this neurotoxicity may be linked to the activation of the p53 pathway and induction of nucleolar stress.[2][7][17] Transcriptome analysis also revealed that branaplam can cause significant off-target gene expression changes, although to a lesser extent than high-dose risdiplam.[1][6]
Conclusion
PTC518 (votoplam), risdiplam, and branaplam are all orally available small molecules that modulate splicing, but they differ in their specific targets, clinical development status, and safety profiles. PTC518 has shown promising dose-dependent reduction of huntingtin protein in clinical trials with a favorable safety profile to date. Risdiplam is an effective approved therapy for SMA, demonstrating a sustained increase in SMN protein levels. The development of branaplam for Huntington's disease was unfortunately halted due to safety concerns, highlighting the importance of thorough toxicological screening for this class of compounds. The comparative data presented in this guide can serve as a valuable resource for researchers and drug developers in the field of splicing modulation. Further studies and the public release of more detailed quantitative data will continue to refine our understanding of the therapeutic potential and risks associated with these innovative molecules.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. RNA splicing modulator for Huntington’s disease treatment induces peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. jnnp.bmj.com [jnnp.bmj.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jnnp.bmj.com [jnnp.bmj.com]
- 8. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 9. gene.com [gene.com]
- 10. roche.com [roche.com]
- 11. curesma.org [curesma.org]
- 12. researchgate.net [researchgate.net]
- 13. hdsa.org [hdsa.org]
- 14. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. Meso scale discovery-based assays for the detection of aggregated huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Development of novel bioassays to detect soluble and aggregated Huntingtin proteins on three technology platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mesoscale.com [mesoscale.com]
- 21. treat-nmd.org [treat-nmd.org]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. nrtimes.co.uk [nrtimes.co.uk]
- 27. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]
Comparative Guide to Biomarker Validation of PTC518 and Alternatives in Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PTC518, an investigational oral splicing modifier for Huntington's disease (HD), with alternative therapeutic strategies. The focus is on the validation of their mechanisms of action through key biomarkers, supported by experimental data from preclinical and clinical studies.
Introduction to Huntington's Disease and Therapeutic Strategies
Huntington's disease is a fatal, autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT). This mutation results in the production of a toxic mutant huntingtin protein (mHTT) that aggregates and leads to progressive neuronal dysfunction and death. A primary therapeutic strategy for HD is the reduction of mHTT levels. This guide explores PTC518's novel splicing modulation mechanism and compares it with other prominent HTT-lowering approaches.
PTC518: A Small Molecule Splicing Modifier
PTC518 is an orally bioavailable small molecule designed to modify the pre-messenger RNA (pre-mRNA) splicing of the HTT gene.[1] Its mechanism of action involves promoting the inclusion of a novel pseudoexon into the mature HTT mRNA.[1] This inserted pseudoexon contains a premature termination codon, which triggers nonsense-mediated mRNA decay (NMD), leading to the degradation of the HTT mRNA and a subsequent reduction in the production of both wild-type and mutant huntingtin protein.[1]
Biomarker Validation of PTC518's Mechanism
The clinical development of PTC518 has relied on the measurement of key biomarkers to validate its mechanism of action and therapeutic potential.
-
Huntingtin Protein (HTT): The primary pharmacodynamic biomarker for PTC518 is the level of HTT protein in the blood and cerebrospinal fluid (CSF). A reduction in total HTT protein levels provides direct evidence of the drug's target engagement and efficacy.
-
Neurofilament Light Chain (NfL): NfL is a well-established biomarker of neuroaxonal damage.[2][3][4] In the context of HD, elevated NfL levels in the CSF and blood are associated with disease progression. A reduction or stabilization of NfL levels following treatment with PTC518 would suggest a neuroprotective effect.[5]
Comparison of HTT-Lowering Therapies
Several alternative strategies are being investigated to lower HTT levels in HD patients. These can be broadly categorized into antisense oligonucleotides (ASOs), gene therapies, and other small molecules.
| Therapeutic Strategy | Drug/Candidate | Mechanism of Action | Route of Administration | Key Biomarker Findings |
| Splicing Modulation | PTC518 | Promotes inclusion of a pseudoexon in HTT mRNA, leading to NMD and reduced HTT protein synthesis.[1] | Oral | Phase 2 (PIVOT-HD): Dose-dependent reduction in blood HTT protein of up to 39% at 10mg.[6][7] Trends towards lowering of CSF NfL.[5][8] |
| Antisense Oligonucleotides (ASOs) | Tominersen (RG6042) | Non-selective ASO that binds to HTT mRNA, promoting its degradation by RNase H1.[9][10][11] | Intrathecal | Phase 1/2a: Dose-dependent reduction in CSF mHTT of up to 42-38% at highest doses.[12] Phase 3 (GENERATION HD1): Trial halted; higher dose group showed worsened clinical outcomes despite mHTT reduction.[8] |
| WVE-120101 & WVE-120102 | Allele-selective ASOs targeting SNPs associated with the mHTT allele to selectively lower mHTT.[13][14][15] | Intrathecal | Phase 1b/2a (PRECISION-HD1 & HD2): Trials discontinued due to lack of significant mHTT reduction.[7][15][16] | |
| Gene Therapy (AAV-based) | AMT-130 | Delivers a microRNA (miRNA) via an AAV5 vector to inhibit the production of both wild-type and mutant HTT.[6][17][18] | Intrastriatal injection (one-time) | Phase 1/2: High dose showed a 75% slowing of disease progression as measured by cUHDRS at 36 months. CSF NfL levels were reduced by 8.2% below baseline.[17][18][19] |
| Splicing Modulation | SKY-0515 | An oral small molecule splice modulator designed to lower HTT levels.[20] | Oral | Preclinical development. |
Experimental Protocols
Accurate and reproducible biomarker measurements are critical for the validation of these therapies. Below are summaries of the methodologies used for the key biomarker assays.
Quantification of Huntingtin (HTT) Protein
Several immunoassays are employed to measure total and mutant HTT levels in biological samples.
1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: A bead-based immunoassay where a donor and an acceptor bead are brought into proximity by binding to the same target protein (HTT). Upon laser excitation of the donor bead, a singlet oxygen molecule is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[9]
-
Protocol Summary:
-
Sample Preparation: Lysates from cells, tissues, or patient-derived materials (e.g., peripheral blood mononuclear cells) are prepared using specific lysis buffers containing protease inhibitors.[21][22] Protein concentration is determined using a standard protein assay.
-
Assay Reaction: Biotinylated anti-HTT antibody, acceptor bead-conjugated anti-HTT antibody, and the sample are incubated together.[21][23]
-
Signal Detection: Streptavidin-coated donor beads are added, and after a final incubation, the plate is read on an AlphaLISA-compatible plate reader.[9][22]
-
2. MSD (Meso Scale Discovery) Electrochemiluminescence Assay
-
Principle: An immunoassay platform that uses SULFO-TAG™ labels that emit light upon electrochemical stimulation, enabling high sensitivity and a wide dynamic range.
-
Protocol Summary:
-
Plate Coating: MSD plates are coated with a capture anti-HTT antibody.
-
Sample Incubation: Samples and calibrators are added to the wells and incubated.
-
Detection: A detection anti-HTT antibody conjugated with a SULFO-TAG™ is added.
-
Signal Measurement: After washing, a read buffer is added, and the plate is read on an MSD instrument, which provides an electrical stimulus to induce the light emission.
-
Quantification of Neurofilament Light Chain (NfL)
1. Simoa (Single Molecule Array) Assay
-
Principle: An ultra-sensitive digital immunoassay that allows for the detection of single protein molecules. Paramagnetic beads coated with capture antibodies are incubated with the sample. After washing, a biotinylated detection antibody is added, followed by a streptavidin-β-galactosidase conjugate. The beads are then loaded into an array of femtoliter-sized wells, such that each well contains at most one bead. A fluorogenic substrate is added, and the wells containing an immunocomplex will fluoresce, allowing for digital quantification.
-
Protocol Summary:
-
Sample Preparation: CSF or blood (plasma or serum) samples are thawed and centrifuged to remove debris.
-
Automated Assay: The Simoa instrument automates the entire process, including sample dilution, incubation with beads and detection reagents, washing, and signal detection.
-
Data Analysis: The instrument's software calculates the concentration of NfL based on the number of fluorescent wells.
-
Visualizing Mechanisms and Workflows
PTC518 Mechanism of Action
Caption: Mechanism of PTC518 leading to reduced huntingtin protein.
Alternative HTT-Lowering Mechanisms
Caption: Mechanisms of ASO and AAV-miRNA based HTT-lowering therapies.
Biomarker Validation Workflow
Caption: General workflow for biomarker validation in clinical trials.
Conclusion
The validation of PTC518's mechanism of action through robust biomarker data represents a significant advancement in the development of oral therapies for Huntington's disease. The dose-dependent reduction in the primary biomarker, huntingtin protein, provides clear evidence of target engagement. Furthermore, trends in the reduction of the neuroaxonal damage marker, NfL, suggest potential disease-modifying effects.
Comparison with alternative HTT-lowering strategies highlights the diverse approaches being pursued to combat this devastating disease. While ASOs and gene therapies have also demonstrated the ability to lower HTT, each modality presents a unique profile of benefits and challenges regarding administration, selectivity, and long-term safety. The oral administration of PTC518 offers a significant potential advantage in terms of patient convenience and systemic exposure.
Continued research and clinical trials are essential to fully elucidate the clinical efficacy and long-term safety of PTC518 and its alternatives. The rigorous use of validated biomarkers will remain a cornerstone of these efforts, providing critical insights into the potential of these therapies to alter the course of Huntington's disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uniQure Announces Positive Topline Results from Pivotal [globenewswire.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. vjneurology.com [vjneurology.com]
- 8. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay | Huntington Research - Translational Neuroendocrine Research Unit [huntington-research.lu.se]
- 9. neurologylive.com [neurologylive.com]
- 10. Huntington's Disease Association - Huntingtin lowering trials - An update from Wave and Roche [hda.org.uk]
- 11. hdsa.org [hdsa.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington’s in Landmark Trial – HDBuzz [en.hdbuzz.net]
- 15. uniQure Announces Positive Topline Results from Pivotal Phase I/II Study of AMT-130 in Patients with Huntington’s Disease | uniqure BV [uniqure.gcs-web.com]
- 16. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 17. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Quantification of Total and Mutant Huntingtin Protein Levels in Biospecimens Using a Novel alphaLISA Assay | eNeuro [eneuro.org]
- 20. markvcid.partners.org [markvcid.partners.org]
- 21. Establishment of neurofilament light chain Simoa assay in cerebrospinal fluid and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. neurology.org [neurology.org]
PTC518 for Huntington's Disease: A Comparative Analysis of Therapeutic Potential
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of PTC518 in various Huntington's Disease models, benchmarked against other emerging therapies.
This guide provides an objective comparison of PTC518, an investigational oral splicing modifier, with other therapeutic alternatives for Huntington's Disease (HD). The information is compiled from preclinical studies and clinical trial data, offering a comprehensive overview for researchers, scientists, and drug development professionals.
PTC518: A Novel Splicing Modifier
PTC518 is a small molecule that modifies the splicing of the huntingtin (HTT) gene's messenger RNA (mRNA). This action promotes the inclusion of a novel pseudoexon containing a premature termination codon, which triggers the degradation of the HTT mRNA. Consequently, the production of the huntingtin protein, including the mutated form (mHTT) that causes HD, is reduced. PTC518 is orally bioavailable and has been shown to cross the blood-brain barrier, allowing it to act on the central nervous system.[1]
Preclinical Evidence in the BACHD Mouse Model
In the BACHD (bacterial artificial chromosome Huntington's disease) mouse model, which expresses the full-length human mutant HTT gene, oral administration of PTC518 demonstrated a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood. Preclinical studies in cells isolated from HD patients also showed that PTC518 reduced both huntingtin mRNA and protein levels in a potent, dose-dependent manner.
Clinical Validation: The PIVOT-HD Study
The therapeutic potential of PTC518 in patients with HD is being evaluated in the Phase 2 PIVOT-HD study (NCT05358717). This randomized, placebo-controlled trial is assessing the safety and efficacy of PTC518 at different dose levels.[2][3]
Quantitative Performance of PTC518
The following table summarizes the key quantitative results from the PIVOT-HD study.
| Outcome Measure | PTC518 5mg | PTC518 10mg | Placebo | Timepoint | Source |
| Blood HTT Protein Reduction | 23% | 39% (Stage 2), 36% (Stage 3) | - | 12 months | [3] |
| CSF mHTT Protein Reduction | 21% | 43% | - | 12 months | |
| cUHDRS | Dose-dependent trend of benefit in Stage 2 patients | Dose-dependent trend of benefit in Stage 2 patients | - | 12 months | |
| Total Motor Score (TMS) | Dose-dependent trend of benefit in Stage 2 patients | Dose-dependent trend of benefit in Stage 2 patients | - | 12 months |
Comparison with Alternative HD Therapies
Several other therapeutic agents are in development for Huntington's Disease, each with a distinct mechanism of action. This section compares PTC518 with three notable alternatives: pridopidine, tominersen, and WVE-003.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data | Administration | Clinical Trial | Source |
| PTC518 | Oral splicing modifier, reduces total HTT protein | - 23-39% reduction in blood HTT - 21-43% reduction in CSF mHTT - Positive trends in cUHDRS and TMS | Oral | PIVOT-HD (Phase 2) | [3] |
| Pridopidine | Sigma-1 receptor agonist | - Improvement in cUHDRS, Q-Motor, and SWR in patients not on ADMs | Oral | PROOF-HD (Phase 3) | [4][5][6] |
| Tominersen | Antisense oligonucleotide (ASO), reduces total HTT protein | - 38% reduction in CSF mHTT (120 mg dose) in Phase 1/2a | Intrathecal | GENERATION HD1 (Phase 3 - halted) | [7][8][9][10] |
| WVE-003 | Allele-selective ASO, reduces mutant HTT protein | - 46% mean reduction in CSF mHTT | Intrathecal | SELECT-HD (Phase 1b/2a) | [11][12][13] |
Detailed Experimental Methodologies
PIVOT-HD (PTC518) - NCT05358717
-
Study Design: A Phase 2a, randomized, placebo-controlled, dose-ranging study.[2]
-
Participants: 162 subjects aged ≥25 years with genetically confirmed HD (42–50 CAG repeats), a Unified HD Rating Scale (UHDRS)-independence scale score of 100, a UHDRS total functional capacity score of 13, and a specific score on the normed HD prognostic index.[2]
-
Intervention: Participants were randomized to receive PTC518 at 5 mg or 10 mg, or a placebo, administered orally once daily for 12 months.[14]
-
Primary Outcome Measures: Number of participants with adverse events and the change from baseline in total blood HTT at day 85.[2]
-
Huntingtin Protein Measurement: Ultrasensitive immunoassays, such as the Single Molecule Counting (SMC) assay, were utilized to quantify mutant and total huntingtin protein levels in cerebrospinal fluid (CSF) and blood.[15][16][17]
PROOF-HD (Pridopidine) - NCT04556656
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[18][19]
-
Participants: 480 patients with early-stage Huntington's disease.[18]
-
Intervention: Pridopidine 45 mg administered orally twice daily.[18]
-
Primary Efficacy Endpoint: Change from baseline in the Total Functional Capacity (TFC) score.[19]
-
Key Secondary Endpoint: Change from baseline in the composite Unified Huntington Disease Rating Scale (cUHDRS).[19]
-
Other Assessments: Quantitative Motor (Q-Motor) assessments and the Stroop Word Reading (SWR) test.[19]
GENERATION HD1 (Tominersen) - NCT03761849
-
Study Design: A Phase 3, randomized, multicenter, double-blind, placebo-controlled study.[7][8]
-
Participants: 791 adults with manifest Huntington's disease.[10]
-
Intervention: Tominersen (120 mg) administered intrathecally either every 8 weeks or every 16 weeks, compared to a placebo.[10]
-
Primary Outcome: The study was halted due to an unfavorable risk/benefit profile, so primary outcome data is interpreted with caution.[9][10]
-
Huntingtin Protein Measurement: Levels of mutant huntingtin protein in the CSF were measured.
SELECT-HD (WVE-003) - NCT05032196
-
Study Design: A Phase 1b/2a global, multicenter, randomized, double-blind, placebo-controlled trial.[11][12]
-
Participants: Adult patients with early-manifest HD who carry a targeted single nucleotide polymorphism (SNP3).[11]
-
Intervention: WVE-003 administered via intrathecal injection.[11]
-
Outcome Measures: Safety, tolerability, and the levels of mutant and wild-type huntingtin protein in the CSF.[11]
Visualizing the Pathways and Processes
PTC518 Mechanism of Action
References
- 1. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. J06 Pivot-HD: a phase 2, randomised, placebo-controlled study to evaluate the safety and efficacy of ptc518 in subjects with Huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 3. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 4. PROOF-HD Trial Results Show Benefits of Pridopidine as Huntington Disease Treatment in Those Not Taking ADMs - - Practical Neurology [practicalneurology.com]
- 5. neurologylive.com [neurologylive.com]
- 6. vjneurology.com [vjneurology.com]
- 7. jnnp.bmj.com [jnnp.bmj.com]
- 8. GENERATION HD1 | Huntington Society of Canada [huntingtonsociety.ca]
- 9. Putting it in print: GENERATION HD1 study results published – HDBuzz [en.hdbuzz.net]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. Select-HD | LIRH [lirh.it]
- 12. huntingtonsvic.org.au [huntingtonsvic.org.au]
- 13. neurologylive.com [neurologylive.com]
- 14. J002 Twelve-month interim data from PIVOT-HD: a Phase 2, randomized, placebo-controlled study to evaluate the safety and efficacy of PTC518 in participants with Huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of PTC518 and Alternative Huntington's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PTC518, an investigational oral splicing modifier for Huntington's disease (HD), and other therapeutic alternatives. The information is compiled from publicly available preclinical and clinical trial data to facilitate an objective assessment of their respective mechanisms and performance.
Introduction to Huntington's Disease and Therapeutic Strategies
Huntington's disease is a progressive neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT).[1][2] Therapeutic strategies primarily focus on reducing the levels of this harmful protein.[2] This guide will compare PTC518 with other prominent approaches, including antisense oligonucleotides (ASOs) and RNA interference (RNAi) therapies.
PTC518: An Oral Splicing Modifier
PTC518 is a small molecule that modifies the splicing of HTT pre-messenger RNA (mRNA).[3][4] This process introduces a novel pseudoexon containing a premature stop codon, which triggers the degradation of the HTT mRNA and subsequently reduces the production of the huntingtin protein.[3][4] Being an orally bioavailable small molecule, PTC518 offers the potential for systemic distribution, reaching both central and peripheral tissues.[3][4]
PTC518 Signaling Pathway
Caption: Mechanism of action of PTC518.
Comparative Performance Data
The following tables summarize the publicly available clinical trial data for PTC518 and selected alternative therapies for Huntington's disease. It is important to note that these trials may have different designs, patient populations, and endpoints, making direct cross-trial comparisons challenging.
Table 1: PTC518 Clinical Trial Data
| Trial Phase | Dosage | Change in Blood HTT Protein | Change in CSF mHTT Protein | Key Observations |
| Phase 2 (PIVOT-HD)[5][6][7] | 5 mg | 23% reduction at 12 months | 21% reduction at 12 months | Favorable safety and tolerability profile.[5][6][7] |
| Phase 2 (PIVOT-HD)[5][6][7] | 10 mg | 36-39% reduction at 12 months | 43% reduction at 12 months | Dose-dependent slowing of motor symptom progression. |
| Phase 1 (Healthy Volunteers)[8] | Multiple Ascending Doses | Up to 35% reduction | - | Up to 60% reduction in HTT mRNA.[8] |
Table 2: Alternative Therapies - Clinical Trial Data
| Therapy | Mechanism | Trial Phase | Change in CSF mHTT Protein | Key Observations |
| Tominersen (ASO) [1][9] | Antisense Oligonucleotide | Phase 3 (GENERATION-HD1)[9] | Dose-dependent reduction | Trial halted due to unfavorable risk/benefit profile at higher doses.[9] A new Phase 2 trial (GENERATION-HD2) is underway with a revised dosing strategy.[1] |
| AMT-130 (RNAi) [10][11][12][13] | RNA Interference | Phase 1/2[10][12][13] | Dose-dependent slowing of disease progression | One-time gene therapy administration.[10][11] Showed statistically significant effects on cUHDRS and TFC at 36 months.[10] |
| WVE-003 (ASO) [14] | Allele-specific ASO | Phase 1b/2a[14] | 46% reduction at 24 weeks | Selectively targets mutant HTT mRNA.[14] |
Experimental Protocols
Accurate and reproducible quantification of huntingtin protein and mRNA is crucial for evaluating the efficacy of HTT-lowering therapies.
Quantification of Huntingtin Protein
Method: Immunoassays such as Meso Scale Discovery (MSD) electrochemiluminescence and Single Molecule Counting (SMC™) are commonly used to measure total and mutant HTT protein levels in biological samples like cerebrospinal fluid (CSF) and blood.[15][16]
General Protocol Outline:
-
Sample Collection and Preparation: Whole blood is collected, and peripheral blood mononuclear cells (PBMCs) are isolated.[17] CSF is collected via lumbar puncture. Samples are lysed to release cellular contents.
-
Immunoassay:
-
Capture Antibody: A plate is coated with a capture antibody that binds to the huntingtin protein.
-
Sample Incubation: The prepared sample lysate is added to the plate and incubated to allow the huntingtin protein to bind to the capture antibody.
-
Detection Antibody: A detection antibody, which is specific for either total HTT or the mutant form (mHTT), is added. This antibody is often tagged with a reporter molecule (e.g., an electrochemiluminescent label).
-
Signal Quantification: The signal from the reporter molecule is measured and is proportional to the amount of huntingtin protein in the sample.[15][17]
-
Quantification of Huntingtin mRNA
Method: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for quantifying mRNA levels.[18][19]
General Protocol Outline:
-
RNA Extraction: Total RNA is extracted from cells or tissues.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for qPCR with primers specific to the HTT gene. The amplification of the target gene is monitored in real-time using a fluorescent dye.
-
Data Analysis: The level of HTT mRNA is normalized to a reference gene (e.g., ACTB) to control for variations in RNA input and reaction efficiency.[18]
Experimental Workflow for HTT-Lowering Therapies
Caption: General experimental workflow for developing HTT-lowering therapies.
Conclusion
PTC518 represents a promising oral therapeutic approach for Huntington's disease, demonstrating significant dose-dependent reductions in huntingtin protein levels in clinical trials. When compared to other modalities such as ASOs and RNAi, PTC518 offers the advantage of oral administration and systemic distribution. However, the long-term efficacy and safety of all these emerging therapies are still under investigation in ongoing clinical trials. The data presented in this guide provides a snapshot of the current landscape and should be considered in the context of the dynamic and evolving field of Huntington's disease therapeutics. Researchers and drug development professionals are encouraged to consult the primary study publications for a more in-depth understanding of the data and trial designs.
References
- 1. hdsa.org [hdsa.org]
- 2. Current and Possible Future Therapeutic Options for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]
- 5. neurologylive.com [neurologylive.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]
- 8. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of drug trial renews hope for future Huntington’s [ukdri.ac.uk]
- 10. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 11. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 12. Frontiers | Innovative Therapeutic Approaches for Huntington’s Disease: From Nucleic Acids to GPCR-Targeting Small Molecules [frontiersin.org]
- 13. vjneurology.com [vjneurology.com]
- 14. 5 Huntington’s Therapies to Watch - BioSpace [biospace.com]
- 15. researchgate.net [researchgate.net]
- 16. irbm.com [irbm.com]
- 17. Quantification of huntingtin protein species in Huntington’s disease patient leukocytes using optimised electrochemiluminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alternative processing of human HTT mRNA with implications for Huntington’s disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
PTC518: A Novel Oral Splicing Modifier Demonstrates Advantages Over Other Huntington's Disease Therapies
New Rochelle, NY – November 20, 2025 – PTC Therapeutics' investigational oral therapy, PTC518, has shown significant promise in the treatment of Huntington's disease (HD), demonstrating key advantages over other therapeutic modalities in development. As a small molecule splicing modifier, PTC518 offers a unique mechanism of action, favorable safety profile, and the convenience of oral administration, setting it apart from antisense oligonucleotides (ASOs) and gene therapies that require more invasive procedures.
Huntington's disease is a fatal, inherited neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT). Current therapeutic strategies primarily focus on reducing the levels of this harmful protein. PTC518 works by promoting the inclusion of a novel pseudoexon into the HTT mRNA, which leads to the degradation of the mRNA and a subsequent reduction in the production of the huntingtin protein.[1] This non-allele-specific mechanism allows it to be a potential treatment for all patients with HD.[2]
Key Advantages of PTC518:
-
Oral Administration: Unlike ASOs such as tominersen and WVE-003, which require intrathecal injections, or gene therapies like AMT-130 that necessitate direct brain infusion, PTC518 is an oral medication.[2][3] This offers a significant improvement in patient convenience and reduces the risks associated with invasive procedures.
-
Systemic Distribution: As a small molecule, PTC518 is distributed throughout the body, including the brain, muscle, and blood.[4][5] This broad biodistribution has the potential to address both central nervous system and peripheral manifestations of Huntington's disease.[2]
-
Favorable Safety Profile: In the Phase 2 PIVOT-HD study, PTC518 demonstrated a favorable safety and tolerability profile with no treatment-related serious adverse events or spikes in neurofilament light chain protein (NfL), a marker of neuronal damage.[1]
-
Dose-Dependent Efficacy: Clinical trial data has shown a clear dose-dependent reduction in huntingtin protein levels in both blood and cerebrospinal fluid (CSF).
Comparative Analysis of Huntington's Disease Therapies
The following tables provide a comparative overview of PTC518 and other investigational therapies for Huntington's disease, based on available clinical trial data.
Table 1: Comparison of Therapeutic Modalities
| Feature | PTC518 | Tominersen (Roche) | WVE-003 (Wave Life Sciences) | AMT-130 (uniQure) |
| Modality | Oral Small Molecule Splicing Modifier | Antisense Oligonucleotide (ASO) | Allele-Selective ASO | AAV5-based Gene Therapy |
| Target | HTT pre-mRNA | HTT mRNA | Mutant HTT mRNA (mHTT) | HTT gene |
| Administration | Oral (daily) | Intrathecal Injection | Intrathecal Injection | One-time MRI-guided intracerebral infusion |
| Allele Specificity | Non-allele-specific | Non-allele-specific | Allele-selective (targets SNP3) | Non-allele-specific |
Table 2: Clinical Efficacy Data
| Therapy | Study Phase | Key Efficacy Endpoint | Results |
| PTC518 | Phase 2 (PIVOT-HD) | Reduction in blood mHTT at 12 months | - 22% (5mg dose) - 43% (10mg dose) |
| Reduction in CSF mHTT at 12 months | - 21% (5mg dose) - 43% (10mg dose) | ||
| Change in Total Motor Score (TMS) at 12 months | Worsening of 2.0 points (5mg) and 1.3 points (10mg) vs. 4.9 points for placebo | ||
| Tominersen | Phase 3 (GENERATION HD1) - Discontinued | Reduction in CSF mHTT | Dose-dependent reductions, with the highest doses showing 38-42% reduction[6] |
| WVE-003 | Phase 1b/2a (SELECT-HD) | Reduction in CSF mHTT | 46% mean reduction compared to placebo in the 30 mg multidose cohort[2][7] |
| AMT-130 | Phase 1/2 | Slowing of disease progression (cUHDRS) at 36 months | 75% slowing with high-dose compared to external control (p=0.003)[8] |
| Slowing of functional decline (TFC) at 36 months | 60% slowing with high-dose compared to external control (p=0.033)[8] |
Experimental Methodologies
While detailed, step-by-step experimental protocols from the clinical trials are not publicly available, the following outlines the general methodologies used to assess the efficacy of these therapies.
Measurement of Huntingtin Protein Levels: The concentration of mutant huntingtin (mHTT) and total huntingtin (HTT) protein in cerebrospinal fluid (CSF) and blood is a key biomarker for assessing the efficacy of huntingtin-lowering therapies. This is typically quantified using highly sensitive immunoassays, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays. These assays utilize specific antibodies that bind to the huntingtin protein, allowing for its detection and quantification.
Assessment of mRNA Splicing: For splicing modifiers like PTC518, the mechanism of action is confirmed by analyzing the splicing of the HTT pre-mRNA. This is typically done using reverse transcription-polymerase chain reaction (RT-PCR) on RNA extracted from patient cells. The PCR products are then sequenced to confirm the inclusion of the novel pseudoexon and quantify the level of correctly and incorrectly spliced mRNA transcripts.
Clinical Outcome Measures: Clinical efficacy is assessed using standardized rating scales for Huntington's disease, such as the Unified Huntington's Disease Rating Scale (UHDRS). The Total Motor Score (TMS) is a component of the UHDRS that evaluates motor function. The Composite Unified Huntington's Disease Rating Scale (cUHDRS) is a composite measure that includes assessments of motor function, cognitive function, and functional capacity.[8] The Total Functional Capacity (TFC) scale is another key measure of disease progression and functional decline.[8]
Visualizing the Therapeutic Landscape
The following diagrams illustrate the mechanism of action of PTC518, a typical experimental workflow for evaluating huntingtin-lowering therapies, and a logical comparison of the different therapeutic approaches.
Caption: Mechanism of action of PTC518, an oral splicing modifier.
Caption: A typical experimental workflow for a Huntington's disease clinical trial.
Caption: Logical comparison of different therapeutic approaches for Huntington's disease.
The Discontinuation of Branaplam
It is noteworthy that another oral small molecule, branaplam (Novartis), which also functions as a splicing modulator, was discontinued from development for Huntington's disease.[9] The decision was made due to safety concerns, specifically the risk of peripheral neuropathy observed in the VIBRANT-HD study.[10] This highlights the importance of the favorable safety profile observed with PTC518 in its clinical trials to date.
Conclusion
PTC518 stands out as a promising therapeutic candidate for Huntington's disease due to its oral bioavailability, systemic distribution, and encouraging safety and efficacy data. Its distinct advantages over more invasive approaches like ASOs and gene therapies could position it as a transformative treatment for patients. As PTC Therapeutics plans to discuss the potential for an accelerated approval pathway with the FDA, the scientific community awaits further data that will continue to delineate the role of this novel splicing modifier in the management of Huntington's disease.[11]
References
- 1. Preliminary results from GENERATION HD1, a Phase III trial of tominersen in individuals with manifest Huntington’s disease [medically.gene.com]
- 2. Wave Life Sciences Announces Positive Results from Phase [globenewswire.com]
- 3. cgtlive.com [cgtlive.com]
- 4. Positive news from Wave Life Sciences SELECT-HD trial – HDBuzz [en.hdbuzz.net]
- 5. vjneurology.com [vjneurology.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Wave Clears Phase Ib/IIa Study in Huntington’s Disease, Eyes Accelerated Approval - BioSpace [biospace.com]
- 8. uniQure Announces Positive Topline Results from Pivotal [globenewswire.com]
- 9. Disappointing news from Novartis about branaplam and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
- 10. hdsa.org [hdsa.org]
- 11. neurologylive.com [neurologylive.com]
Safety Operating Guide
Proper Disposal Procedures for MP 518: A Safety and Logistical Guide
Disclaimer: No specific chemical compound publicly identified as "MP 518" was found in available safety and chemical databases. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific compound before handling or disposal. The SDS will provide detailed information on hazards, necessary precautions, and required disposal methods.
Immediate Safety and Logistical Information
Proper disposal of laboratory chemicals is crucial for the safety of personnel and the protection of the environment. The following steps provide a general framework for the disposal of potentially hazardous chemical waste, which should be adapted based on the specific properties outlined in a substance's SDS.
Core Principles of Chemical Waste Management:
-
Identification and Labeling: All chemical waste must be clearly labeled with the words "Hazardous Waste," and the full chemical names of all constituents must be listed.[1][2][3] Do not use abbreviations or chemical formulas.[2][4]
-
Segregation: Incompatible wastes must never be mixed.[1][5] Store waste containers according to hazard class (e.g., flammables, corrosives, oxidizers) to prevent dangerous reactions.[2][6]
-
Containment: Waste must be stored in sturdy, leak-proof containers that are compatible with the chemical.[1][5][6] All liquid hazardous waste should be kept in secondary containment to prevent spills.[1][5]
-
Closure: Waste containers must be kept securely closed except when adding waste.[1][2][3][5] Funnels should be removed and caps replaced immediately after use.[2][4]
-
Accumulation: Only accumulate waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[2][6] Follow institutional limits for the maximum volume of waste stored in the lab.[5]
Quantitative Data Summary for Hazardous Waste Classification
The classification of a chemical waste as hazardous is often based on specific quantitative thresholds. The following table provides examples of characteristics that would qualify a substance for disposal as hazardous waste.
| Characteristic | Threshold / Specification | Disposal Requirement |
| Ignitability | Flash point less than 140°F (60°C) | Must be disposed of as hazardous waste.[7] |
| Corrosivity | pH less than or equal to 2, or greater than or equal to 12.5 | Must be disposed of as hazardous waste.[7] Neutralized solutions (pH 5.5-11.0) without other toxic components may be eligible for drain disposal, pending institutional approval.[4] |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases when mixed with water. | Must be disposed of as hazardous waste.[7] |
| Toxicity | Contains substances harmful to human health or the environment. | Must be disposed of as hazardous waste.[7] |
General Experimental Protocol for Handling and Waste Generation
This hypothetical protocol outlines a procedure that would generate "this compound" waste, assuming it is a potent, non-volatile solid compound used in a cell-based assay.
Objective: To treat cultured cells with "this compound" and collect waste for proper disposal.
Materials:
-
"this compound" solid compound
-
Appropriate solvent (e.g., DMSO)
-
Cell culture medium
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves
-
Labeled hazardous waste containers (one for solid waste, one for liquid waste)
Procedure:
-
Preparation of Stock Solution:
-
In a chemical fume hood, weigh the required amount of "this compound".
-
Dissolve in the appropriate solvent to create a concentrated stock solution.
-
Any disposable materials that come into contact with the pure compound (e.g., weigh boats, contaminated pipette tips) must be disposed of in the designated solid hazardous waste container.[5]
-
-
Preparation of Working Solution:
-
Dilute the stock solution with cell culture medium to the final working concentration.
-
All pipette tips used for this step must be discarded into the solid hazardous waste container.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates and aspirate it into a flask containing a suitable deactivating agent, if applicable. This collected liquid is considered hazardous waste.
-
Add the "this compound" working solution to the cells.
-
-
Incubation and Post-Treatment Waste Collection:
-
After the incubation period, collect the medium containing "this compound" and any subsequent rinse solutions. This is liquid hazardous waste and must be placed in the designated liquid hazardous waste container.[4] The first rinse of chemically contaminated labware must always be collected as hazardous waste.[4][5]
-
-
Decontamination:
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Personal protective equipment for handling MP 518
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling MP 518 (CAS No. 122432-93-3), a PDE inhibitor with antihypertensive properties. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Chemical Identification:
| Identifier | Value |
| Chemical Name | Acetic acid, hydroxy-, (1-(2-chlorophenyl)ethylidene)hydrazide |
| CAS Number | 122432-93-3 |
| Molecular Formula | C10H11ClN2O2 |
| Physical State | Solid powder |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| Protection Type | Specific Recommendations |
| Hand Protection | Wear two pairs of properly rated disposable nitrile gloves. Change gloves every 30 minutes or immediately if contaminated, torn, or compromised. |
| Body Protection | A disposable, long-sleeved gown that closes in the back is required. Ensure cuffs are snug. Do not wear lab coats outside of the designated handling area. |
| Eye and Face Protection | Use safety glasses with side shields or chemical splash goggles. A full-face shield is required when there is a risk of splashes or generating aerosols. |
| Respiratory Protection | For handling powders that may become airborne, a surgical N95 respirator is necessary. In cases of known or suspected vapor exposure or during large spill clean-ups, a Powered Air-Purifying Respirator (PAPR) should be used. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Ventilation: Ensure proper functioning of ventilation systems before beginning work.
-
Decontamination: Have a clearly defined decontamination procedure. Wet cleaning methods or a HEPA-filtered vacuum are recommended for cleaning the work area.
2. Weighing and Transfer:
-
Avoid Pouring: To prevent the generation of dust, avoid pouring the powder directly from the container.
-
Use Scoops: Transfer the powder using small, clean scoops or spatulas.
-
Proximity: Work as close as possible to the balance or receiving vessel to minimize the travel distance of the powder.
-
Container Management: Keep the primary container closed when not in use to prevent accidental spills.
3. Dissolution:
-
If preparing a solution, do so within a chemical fume hood.
-
Add the solvent to the this compound powder slowly to avoid splashing.
-
This compound is soluble in DMSO.
4. Post-Handling:
-
Decontaminate: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
-
Waste Segregation: All disposable PPE (gloves, gowns, etc.) and materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Containers: Place contaminated waste in a clearly labeled, sealed, and puncture-resistant container.
-
Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound solid powder in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
